molecular formula C25H19F5N4O4 B12433303 GSK2973980A

GSK2973980A

Cat. No.: B12433303
M. Wt: 534.4 g/mol
InChI Key: OTKTZEZTFCAULO-DEOSSOPVSA-N
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Description

GSK2973980A is a useful research compound. Its molecular formula is C25H19F5N4O4 and its molecular weight is 534.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C25H19F5N4O4

Molecular Weight

534.4 g/mol

IUPAC Name

2-[(2S)-6-[5-[(3,4-difluorophenyl)carbamoylamino]pyrazin-2-yl]-1-oxo-2-(2,2,2-trifluoroethyl)-3,4-dihydronaphthalen-2-yl]acetic acid

InChI

InChI=1S/C25H19F5N4O4/c26-17-4-2-15(8-18(17)27)33-23(38)34-20-11-31-19(10-32-20)14-1-3-16-13(7-14)5-6-24(22(16)37,9-21(35)36)12-25(28,29)30/h1-4,7-8,10-11H,5-6,9,12H2,(H,35,36)(H2,32,33,34,38)/t24-/m0/s1

InChI Key

OTKTZEZTFCAULO-DEOSSOPVSA-N

Isomeric SMILES

C1C[C@](C(=O)C2=C1C=C(C=C2)C3=CN=C(C=N3)NC(=O)NC4=CC(=C(C=C4)F)F)(CC(=O)O)CC(F)(F)F

Canonical SMILES

C1CC(C(=O)C2=C1C=C(C=C2)C3=CN=C(C=N3)NC(=O)NC4=CC(=C(C=C4)F)F)(CC(=O)O)CC(F)(F)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the DGAT1 Inhibition Pathway of GSK2973980A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, pharmacological effects, and preclinical data related to GSK2973980A, a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1). The information is intended for professionals in the fields of metabolic disease research and drug development.

Introduction to DGAT1 and its Role in Metabolism

Diacylglycerol O-acyltransferase 1 (DGAT1) is a critical enzyme in lipid metabolism, catalyzing the final and rate-limiting step of triglyceride (TG) synthesis.[1][2] This process involves the conversion of diacylglycerol (DAG) and fatty acyl-CoA into triglycerides.[1] DGAT1 is highly expressed in the small intestine, liver, and adipose tissue, where it plays a pivotal role in dietary fat absorption and storage.[3][4] Given the link between excess triglyceride accumulation and metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic steatohepatitis (NASH), DGAT1 has emerged as a promising therapeutic target.[1][2][3] Inhibition of DGAT1 is expected to reduce triglyceride synthesis, decrease fat storage, and improve overall metabolic health.[1]

This compound: A Novel DGAT1 Inhibitor

This compound is a novel, potent, and selective small molecule inhibitor of DGAT1 developed by GlaxoSmithKline.[5] Preclinical studies have demonstrated its efficacy in reducing postprandial hypertriglyceridemia and promoting weight loss in rodent models of diet-induced obesity.[3] Its high selectivity for DGAT1 over other acyltransferases, such as DGAT2 and ACAT1/2, minimizes off-target effects.[3][6]

The DGAT1 Inhibition Pathway

The primary mechanism of action of this compound is the competitive inhibition of the DGAT1 enzyme. By blocking the active site of DGAT1, this compound prevents the esterification of diacylglycerol to form triglycerides. This leads to a cascade of downstream metabolic effects.

DGAT1_Inhibition_Pathway cluster_0 Intestinal Lumen cluster_1 Enterocyte cluster_2 Circulation Dietary Fats Dietary Fats Fatty Acids & Monoacylglycerol Fatty Acids & Monoacylglycerol Dietary Fats->Fatty Acids & Monoacylglycerol Digestion Diacylglycerol (DAG) Diacylglycerol (DAG) Fatty Acids & Monoacylglycerol->Diacylglycerol (DAG) Re-esterification DGAT1 Enzyme DGAT1 Enzyme Diacylglycerol (DAG)->DGAT1 Enzyme Triglycerides (TG) Triglycerides (TG) Chylomicrons Chylomicrons Triglycerides (TG)->Chylomicrons Packaging DGAT1 Enzyme->Triglycerides (TG) Acyl-CoA This compound This compound This compound->DGAT1 Enzyme Inhibition Absorbed Triglycerides Absorbed Triglycerides Chylomicrons->Absorbed Triglycerides Secretion In_Vitro_Assay_Workflow Start Start Prepare Microsomes Prepare Microsomes (Expressing hDGAT1) Start->Prepare Microsomes Incubate Incubate Microsomes with: - Diacylglycerol - [14C]oleoyl-CoA - this compound (various conc.) Prepare Microsomes->Incubate Stop Reaction Stop Reaction (e.g., with isopropanol/heptane) Incubate->Stop Reaction Extract Lipids Extract Lipids Stop Reaction->Extract Lipids Separate TG Separate Triglycerides (e.g., by TLC) Extract Lipids->Separate TG Quantify Radioactivity Quantify Radioactivity (Scintillation Counting) Separate TG->Quantify Radioactivity Calculate IC50 Calculate IC50 Quantify Radioactivity->Calculate IC50 End End Calculate IC50->End Logical_Relationship_Diagram This compound This compound DGAT1_Inhibition DGAT1 Inhibition This compound->DGAT1_Inhibition Reduced_TG_Synthesis Reduced Triglyceride Synthesis DGAT1_Inhibition->Reduced_TG_Synthesis Decreased_Fat_Absorption Decreased Intestinal Fat Absorption Reduced_TG_Synthesis->Decreased_Fat_Absorption Reduced_Fat_Storage Reduced Fat Storage in Adipose Tissue & Liver Reduced_TG_Synthesis->Reduced_Fat_Storage Lower_Plasma_TG Lowered Postprandial Plasma Triglycerides Decreased_Fat_Absorption->Lower_Plasma_TG Improved_Metabolic_Profile Improved Metabolic Profile Lower_Plasma_TG->Improved_Metabolic_Profile Weight_Loss Weight Loss Reduced_Fat_Storage->Weight_Loss Weight_Loss->Improved_Metabolic_Profile

References

The Functional Profile of GSK2973980A: A Potent and Selective DGAT1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the function, mechanism of action, and preclinical efficacy of GSK2973980A, a novel, potent, and selective inhibitor of acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1). Developed by GlaxoSmithKline, this compound has been investigated for its potential in treating metabolic disorders, specifically those related to lipid metabolism.[1] This document synthesizes available data on its biochemical activity, cellular effects, and in vivo efficacy in rodent models.

Core Mechanism of Action: Inhibition of Triglyceride Synthesis

This compound's primary function is the inhibition of the DGAT1 enzyme. DGAT1 is a crucial enzyme that catalyzes the final and rate-limiting step in the synthesis of triglycerides from diacylglycerol and acyl-CoA.[2] By blocking this step, this compound effectively reduces the synthesis of triglycerides, which are implicated in fat absorption and storage.[2] This targeted action makes it a subject of interest for managing conditions characterized by excessive lipid accumulation.

The signaling pathway is direct and can be visualized as follows:

DGAT1_Inhibition cluster_synthesis Triglyceride Synthesis Pathway Acyl_CoA Acyl-CoA DGAT1 DGAT1 Enzyme Acyl_CoA->DGAT1 DAG Diacylglycerol (DAG) DAG->DGAT1 TG Triglycerides (TG) Absorption Lipid Absorption & Storage TG->Absorption DGAT1->TG Catalyzes GSK This compound GSK->DGAT1 Inhibits

Figure 1: Mechanism of Action of this compound.

In Vitro Efficacy and Selectivity

The potency and selectivity of this compound have been characterized through various in vitro assays.

Enzyme and Cell-Based Activity

This compound demonstrated concentration-dependent inhibition of triglyceride synthesis in C2C12 mouse myoblast cells.[2] This cellular activity is a direct consequence of its potent inhibition of the DGAT1 enzyme.

Assay TypeCell LineParameterValueReference
Triglyceride SynthesisC2C12 mouse myoblastIC500.2 µM[2]
Target Engagement and Selectivity

Target engagement within a cellular context was confirmed using a cellular thermal shift assay in the human liver cancer cell line, HepG2. This technique measures the change in the thermal stability of a protein upon ligand binding. Treatment with this compound resulted in a significant increase in the thermal stability of the DGAT1 protein, confirming direct binding to its intended target in cells.[2][3]

Further analysis using multiplexed quantitative mass spectrometry to profile the thermal stability of over 7,000 proteins revealed a high degree of selectivity. Besides DGAT1, only two other proteins, epoxide hydrolase (EPHX2) and an epimerase family protein (SDR39U1), showed altered thermal stability, indicating that this compound has a very specific target profile.[2][3]

ParameterMethodCell LineConcentrationObservationReference
Target EngagementCellular Thermal Shift AssayHepG20.2 µMIncreased thermal stability of DGAT1 between 54°C and 63.9°C[2][3]
SelectivityMultiplexed Quantitative Mass SpectrometryHepG20.2 µMAltered thermal stability of only 2 of 7103 quantified proteins besides DGAT1[2][3]

In Vivo Pharmacological Effects

The functional consequences of DGAT1 inhibition by this compound were evaluated in rodent models of hypertriglyceridemia and diet-induced obesity.

Postprandial Lipid Excursion and Triglyceride Clearance

In a mouse model designed to mimic the rise in blood lipids after a meal (postprandial lipid excursion), this compound effectively reduced plasma triglyceride levels. Furthermore, its effect on triglyceride clearance was assessed in rats. These studies collectively demonstrate the compound's ability to modulate lipid metabolism in vivo.

Efficacy in a Diet-Induced Obesity Model

When administered to mice fed a high-fat diet to induce obesity, this compound led to a reduction in both body weight and food intake. This suggests a potential role for the compound in managing obesity and related metabolic complications.

Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize this compound.

Radiometric DGAT Activity Assay

This assay quantifies the activity of the DGAT enzyme by measuring the formation of radiolabeled triglycerides.

Radiometric_Assay cluster_workflow Experimental Workflow start Start: Reaction Mixture (DAG, Radiolabeled Acyl-CoA, DGAT1 enzyme) step1 Add this compound (or vehicle) start->step1 step2 Incubate step1->step2 step3 Stop Reaction & Extract Lipids step2->step3 step4 Separate Lipids via TLC step3->step4 step5 Quantify Radiolabeled TG (Scintillation Counting) step4->step5 end End: Determine DGAT1 Inhibition step5->end

Figure 2: Workflow for the Radiometric DGAT Activity Assay.
Cellular Thermal Shift Assay (CETSA)

This method is used to verify target engagement in a cellular environment.

CETSA_Workflow cluster_protocol CETSA Protocol start Start: Culture HepG2 Cells step1 Treat cells with This compound or Vehicle start->step1 step2 Heat cells across a temperature gradient step1->step2 step3 Lyse cells and separate soluble/aggregated proteins step2->step3 step4 Quantify soluble DGAT1 (e.g., Western Blot or Mass Spec) step3->step4 end End: Determine Thermal Stability Shift step4->end

Figure 3: Cellular Thermal Shift Assay (CETSA) Workflow.
In Vivo Postprandial Lipid Excursion Model

This model assesses the effect of a compound on triglyceride levels after a fat challenge.

  • Animal Model: Fasted mice.

  • Procedure: An oral bolus of corn oil is administered to the mice to induce hypertriglyceridemia.

  • Intervention: this compound or a vehicle control is administered prior to the corn oil challenge.

  • Measurement: Blood samples are collected at various time points to measure plasma triglyceride levels.

  • Endpoint: The reduction in the triglyceride spike in the treated group compared to the control group indicates efficacy.

Summary and Future Directions

This compound is a potent and highly selective inhibitor of DGAT1. It has demonstrated clear target engagement in cells and robust efficacy in preclinical models of dyslipidemia and obesity. Its ability to reduce postprandial triglycerides and decrease body weight in diet-induced obesity models highlights its potential as a therapeutic agent for metabolic diseases. While development of DGAT1 inhibitors has been historically challenged by gastrointestinal tolerability in clinical trials, the specific profile of this compound, including its high selectivity, provides a strong rationale for its continued investigation. Further studies would be required to assess its safety and efficacy in human subjects.

References

GSK2973980A: A Technical Guide for Metabolic Disorder Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GSK2973980A, a potent and selective inhibitor of Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1), for its application in metabolic disorder research. This document collates preclinical data, details experimental methodologies, and visualizes key pathways and workflows to support further investigation of this compound.

Core Compound Information

This compound, also referred to as compound 26d in initial discovery literature, is a novel tetralone-based DGAT1 inhibitor developed by GlaxoSmithKline.[1] It has been identified as a candidate for further development in the treatment of metabolic disorders due to its high potency, selectivity, and favorable pharmacokinetic profiles.[1] The primary mechanism of action of this compound is the inhibition of DGAT1, a key enzyme in the synthesis of triglycerides.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and in vivo preclinical studies.

Table 1: In Vitro Potency and Selectivity of this compound

TargetAssay TypeIC50 (nM)Selectivity vs. DGAT1Reference
Human DGAT1Biochemical Assay3-[2]
Human DGAT2Biochemical Assay>10,000>2,900-fold[2]
Human ACAT1Biochemical Assay>10,000>2,900-fold[2]
Human ACAT2Biochemical Assay>10,000>2,900-fold[2]
Mouse C2C12 cellsCell-based TG Synthesis77-[2]

Table 2: In Vivo Efficacy of this compound in a Mouse Postprandial Lipid Excursion Model

TreatmentDose (mg/kg)Triglyceride AUC Reduction (%)Reference
This compound350[1]
This compound1075[1]
This compound3090[1]

Signaling Pathway and Mechanism of Action

This compound exerts its effects by inhibiting the DGAT1 enzyme, which is located in the endoplasmic reticulum and catalyzes the final step of triglyceride synthesis. This inhibition leads to a reduction in the production and secretion of triglycerides, impacting lipid metabolism.

DGAT1_Signaling_Pathway Acyl_CoA Acyl-CoA DGAT1 DGAT1 Acyl_CoA->DGAT1 DAG Diacylglycerol (DAG) DAG->DGAT1 Triglycerides Triglycerides DGAT1->Triglycerides Catalyzes This compound This compound This compound->DGAT1 Inhibits Lipid_Droplets Lipid Droplet Formation Triglycerides->Lipid_Droplets VLDL VLDL Assembly & Secretion Triglycerides->VLDL Metabolic_Disorders Metabolic Disorders (e.g., Hyperlipidemia, Steatosis) Lipid_Droplets->Metabolic_Disorders VLDL->Metabolic_Disorders

Caption: DGAT1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro DGAT1 Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human DGAT1.

  • Methodology:

    • Human DGAT1 enzyme was incubated with varying concentrations of this compound.

    • The reaction was initiated by the addition of the substrates, Acyl-CoA and diacylglycerol.

    • The formation of triglycerides was measured using a fluorescence-based biochemical assay (CPM assay).

    • IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic equation.

Cell-Based Triglyceride Synthesis Assay
  • Objective: To assess the inhibitory effect of this compound on triglyceride synthesis in a cellular context.

  • Methodology:

    • C2C12 mouse myoblast cells were treated with various concentrations of this compound.

    • Cells were then incubated with a lipid mixture to stimulate triglyceride synthesis.

    • Cellular lipids were extracted, and triglyceride levels were quantified.

    • IC50 values were determined from the dose-response curve.

Mouse Postprandial Lipid Excursion Model
  • Objective: To evaluate the in vivo efficacy of this compound in reducing postprandial hypertriglyceridemia.

  • Methodology:

    • Male C57BL/6 mice were fasted overnight.

    • This compound was administered orally at doses of 3, 10, and 30 mg/kg.

    • After a specified time, an oral bolus of corn oil was administered to induce a lipid challenge.

    • Blood samples were collected at various time points, and plasma triglyceride levels were measured.

    • The area under the curve (AUC) for triglyceride levels was calculated to determine the percentage of reduction compared to the vehicle-treated group.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for evaluating a DGAT1 inhibitor like this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (hDGAT1 IC50) Selectivity_Panel Selectivity Panel (DGAT2, ACAT1/2) Biochemical_Assay->Selectivity_Panel Cell_Assay Cell-based Assay (TG Synthesis IC50) Selectivity_Panel->Cell_Assay PK_Studies Pharmacokinetic Studies (Rodents) Cell_Assay->PK_Studies Efficacy_Model Efficacy Model (Lipid Excursion) PK_Studies->Efficacy_Model Tox_Studies 7-day Toxicity Studies (Rat, Dog) Efficacy_Model->Tox_Studies Candidate_Selection Candidate Selection Tox_Studies->Candidate_Selection

Caption: Preclinical evaluation workflow for a DGAT1 inhibitor.

This guide provides a foundational understanding of this compound for researchers in the field of metabolic disorders. The presented data and methodologies are intended to facilitate the design and execution of further studies to explore the therapeutic potential of this compound.

References

Preclinical Profile of GSK2973980A: A Novel DGAT1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

GSK2973980A is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1), an enzyme crucial for the final step of triglyceride synthesis. Developed by GlaxoSmithKline, this compound has been investigated in preclinical studies for its potential in managing metabolic disorders. This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetic profile, and safety data. The information is compiled from key publications to support further research and development in this area.

Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the DGAT1 enzyme. DGAT1 is a key enzyme in the triglyceride synthesis pathway, responsible for catalyzing the final step where a fatty acyl-CoA is added to a diacylglycerol molecule. By blocking this step, this compound reduces the synthesis and subsequent absorption of triglycerides in the intestine, and also impacts triglyceride metabolism in other tissues.

Fatty Acyl-CoA Fatty Acyl-CoA DGAT1 DGAT1 Fatty Acyl-CoA->DGAT1 Diacylglycerol Diacylglycerol Diacylglycerol->DGAT1 Triglycerides Triglycerides DGAT1->Triglycerides This compound This compound This compound->DGAT1 Inhibition cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Extraction & Analysis Microsomes Microsomes Incubate Incubate at 37°C Microsomes->Incubate Substrates [14C]-Palmitoyl-CoA Diacylglycerol Substrates->Incubate This compound This compound This compound->Incubate Lipid_Extraction Lipid Extraction Incubate->Lipid_Extraction TLC Thin Layer Chromatography Lipid_Extraction->TLC Quantification Scintillation Counting TLC->Quantification IC50_Determination IC50 Determination Quantification->IC50_Determination Fasting Overnight Fasting Dosing Oral Administration of This compound or Vehicle Fasting->Dosing Lipid_Challenge Oral Gavage of Corn Oil Dosing->Lipid_Challenge Blood_Sampling Serial Blood Sampling (0, 1, 2, 4, 6 h) Lipid_Challenge->Blood_Sampling TG_Measurement Plasma Triglyceride Measurement Blood_Sampling->TG_Measurement AUC_Calculation AUC Calculation TG_Measurement->AUC_Calculation Induction High-Fat Diet Feeding (8-12 weeks) Grouping Randomization into Treatment Groups Induction->Grouping Treatment Daily Oral Dosing with This compound or Vehicle (28 days) Grouping->Treatment Monitoring Weekly Body Weight and Food Intake Measurement Treatment->Monitoring Endpoint Terminal Body Composition Analysis (DEXA) Monitoring->Endpoint Data_Analysis Statistical Analysis Endpoint->Data_Analysis

The Role of GSK2973980A in Triglyceride Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of GSK2973980A, a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1), and its role in the intricate process of triglyceride synthesis. This document details the core pharmacology of this compound, presents quantitative data on its efficacy, and outlines the experimental protocols used to elucidate its function.

Introduction to Triglyceride Synthesis and the Role of DGAT1

Triglyceride synthesis is a fundamental metabolic process responsible for the storage of excess energy in the form of neutral lipids. The final and committed step in this pathway is catalyzed by the diacylglycerol O-acyltransferase (DGAT) enzymes, which esterify a fatty acyl-CoA molecule to a diacylglycerol (DAG) backbone, forming a triglyceride (TG). Two major isoforms of DGAT have been identified, DGAT1 and DGAT2, which share no sequence homology and are encoded by different genes.

DGAT1 is an integral membrane protein primarily located in the endoplasmic reticulum. It plays a crucial role in the absorption of dietary fats in the intestine and the synthesis of triglycerides for storage in adipose tissue. Inhibition of DGAT1 has emerged as a promising therapeutic strategy for the management of metabolic disorders such as obesity and dyslipidemia.

This compound: A Potent and Selective DGAT1 Inhibitor

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for DGAT1. Its inhibitory action on this key enzyme leads to a reduction in triglyceride synthesis, thereby affecting lipid homeostasis.

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been characterized in various in vitro and cell-based assays. The following tables summarize the key quantitative data.

Assay TypeTargetSpeciesIC50Selectivity (over DGAT2)Reference
Enzymatic AssayDGAT1Human3 nM>2900-fold[1][2]
Cell-Based Assay (Triglyceride Synthesis)DGAT1Mouse (C2C12 myoblasts)77 nMNot Applicable[1][2]

Table 1: In Vitro and Cell-Based Potency of this compound

In Vivo ModelSpeciesTreatmentKey FindingsReference
Postprandial Lipid ExcursionMouseOral administration of this compoundSignificant reduction in plasma triglyceride levels following an oral fat challenge.[2]
Diet-Induced ObesityRodentChronic administration of this compoundReduction in body weight and food intake.[3]

Table 2: In Vivo Efficacy of this compound

Signaling Pathway of Triglyceride Synthesis and Inhibition by this compound

The synthesis of triglycerides from glycerol-3-phosphate and fatty acyl-CoAs is a multi-step process. The final, rate-limiting step is the conversion of diacylglycerol to triglyceride, catalyzed by DGAT1. This compound directly inhibits this enzymatic step.

Triglyceride_Synthesis_Pathway cluster_1 Inhibition G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA GPAT PA Phosphatidic Acid LPA->PA AGPAT DAG Diacylglycerol PA->DAG PAP TG Triglyceride DAG->TG DGAT1 GSK This compound GSK->DAG

Caption: Triglyceride synthesis pathway and the inhibitory action of this compound on DGAT1.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Radiometric DGAT1 Enzyme Assay

This assay measures the enzymatic activity of DGAT1 by quantifying the incorporation of a radiolabeled fatty acyl-CoA into triglycerides.

Materials:

  • Microsomal preparations containing human DGAT1

  • [1-14C]Oleoyl-CoA (radiolabeled substrate)

  • 1,2-Dioleoyl-sn-glycerol (unlabeled substrate)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail and counter

Protocol:

  • Prepare a reaction mixture containing the assay buffer, 1,2-dioleoyl-sn-glycerol, and the microsomal preparation.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding [1-14C]oleoyl-CoA.

  • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding a solution of isopropanol/heptane/water.

  • Extract the lipids by adding heptane and water, followed by vortexing and centrifugation.

  • Collect the upper organic phase containing the triglycerides.

  • Dry the organic phase and resuspend the lipid extract in a suitable solvent.

  • Quantify the amount of radiolabeled triglyceride formed using a scintillation counter.

  • For inhibitor studies, pre-incubate the enzyme with this compound at various concentrations before adding the substrates.

C2C12 Cell-Based Triglyceride Synthesis Assay

This assay assesses the effect of this compound on triglyceride synthesis in a cellular context.

Materials:

  • C2C12 mouse myoblast cells

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum

  • [1-14C]Oleic acid complexed to bovine serum albumin (BSA)

  • This compound

  • Lysis buffer

  • Thin-layer chromatography (TLC) plates and developing solvent

Protocol:

  • Plate C2C12 cells in multi-well plates and allow them to adhere and grow to a desired confluency.

  • Treat the cells with varying concentrations of this compound or vehicle control for a specified duration.

  • Add [1-14C]oleic acid-BSA complex to the cell culture medium and incubate for a period to allow for uptake and incorporation into triglycerides (e.g., 2-4 hours).

  • Wash the cells with phosphate-buffered saline (PBS) to remove unincorporated radiolabel.

  • Lyse the cells and extract the total lipids.

  • Spot the lipid extracts onto a TLC plate and develop the plate using a suitable solvent system to separate the different lipid species.

  • Visualize the radiolabeled lipids using autoradiography or a phosphorimager.

  • Scrape the triglyceride spots from the TLC plate and quantify the radioactivity using a scintillation counter.

  • Calculate the percentage inhibition of triglyceride synthesis at each concentration of this compound.

In Vivo Postprandial Lipid Excursion Model in Mice

This model evaluates the effect of this compound on the rise in plasma triglycerides that occurs after a fatty meal.

Materials:

  • Male C57BL/6 mice

  • This compound formulated for oral administration

  • Corn oil or olive oil

  • Triglyceride measurement kit (colorimetric enzymatic assay)

Protocol:

  • Fast the mice for a short period (e.g., 4 hours) to establish a baseline triglyceride level.

  • Administer this compound or vehicle control to the mice via oral gavage.

  • After a set pre-treatment time (e.g., 1 hour), administer an oral bolus of corn oil (e.g., 10 µL/g body weight) to all mice.[4]

  • Collect blood samples at various time points after the oil administration (e.g., 0, 1, 2, 3, and 4 hours).[4]

  • Separate the plasma from the blood samples by centrifugation.

  • Measure the plasma triglyceride concentrations at each time point using a colorimetric enzymatic assay.[4]

  • Plot the plasma triglyceride concentration over time to generate a postprandial lipemia curve.

  • Calculate the area under the curve (AUC) to quantify the total triglyceride excursion.

  • Compare the triglyceride response in the this compound-treated group to the vehicle-treated group.

Experimental Workflow Visualization

The following diagram illustrates the workflow for the in vivo postprandial lipid excursion model.

Experimental_Workflow cluster_0 Animal Preparation cluster_1 Treatment cluster_2 Lipid Challenge cluster_3 Data Collection & Analysis Fasting Fast Mice (4h) Dosing Oral Gavage: This compound or Vehicle Fasting->Dosing Oil Oral Gavage: Corn Oil (10 µL/g) Dosing->Oil 1h post-dose Blood Blood Collection (0, 1, 2, 3, 4h) Oil->Blood TG_Measure Measure Plasma Triglycerides Blood->TG_Measure Analysis Calculate AUC & Compare Groups TG_Measure->Analysis

Caption: Workflow for the postprandial lipid excursion experiment in mice.

Conclusion

This compound is a potent and selective inhibitor of DGAT1 that effectively reduces triglyceride synthesis both in vitro and in vivo. The experimental protocols detailed in this guide provide a framework for the continued investigation of DGAT1 inhibitors and their potential therapeutic applications in metabolic diseases. The quantitative data presented underscore the efficacy of this compound in modulating lipid metabolism, making it a valuable tool for researchers in the field.

References

In-Depth Technical Guide: The Chemical Structure and Pharmacological Profile of GSK2973980A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2973980A is a potent and highly selective inhibitor of the enzyme Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1). With the chemical formula C25H19F5N4O4, this small molecule has demonstrated significant potential in preclinical models for the treatment of metabolic disorders. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, quantitative pharmacological data, and detailed experimental protocols related to this compound, serving as a vital resource for researchers in the field of metabolic disease and drug development.

Chemical Structure and Properties

This compound is a complex synthetic molecule with the IUPAC name (S)-2-(6-(5-(3-(3,4-difluorophenyl)ureido)pyrazin-2-yl)-1-oxo-2-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid. Its identity is confirmed by a CAS Registry Number of 1414797-35-5.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C25H19F5N4O4
IUPAC Name (S)-2-(6-(5-(3-(3,4-difluorophenyl)ureido)pyrazin-2-yl)-1-oxo-2-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid
CAS Registry Number 1414797-35-5

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect through the potent and selective inhibition of Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1). DGAT1 is a key enzyme in the metabolic pathway of triglyceride synthesis, catalyzing the final and committed step: the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride (TAG). This process is particularly crucial in the small intestine for the absorption of dietary fats.

Following the digestion of dietary fats into fatty acids and monoglycerides, these molecules are taken up by enterocytes. Inside the enterocytes, they are re-esterified to form triglycerides. These newly synthesized triglycerides are then packaged into large lipoprotein particles called chylomicrons, which are secreted into the lymphatic system and subsequently enter the bloodstream to deliver lipids to various tissues.

By inhibiting DGAT1 in the enterocytes, this compound effectively blocks the synthesis of triglycerides, leading to a reduction in the formation and secretion of chylomicrons. This, in turn, results in a decrease in the level of triglycerides in the blood, particularly after a meal (postprandial hyperlipidemia).

DGAT1_Inhibition_Pathway cluster_enterocyte Inside Enterocyte Dietary Fats Dietary Fats Fatty Acids & Monoglycerides Fatty Acids & Monoglycerides Dietary Fats->Fatty Acids & Monoglycerides Enterocyte Enterocyte Fatty Acids & Monoglycerides->Enterocyte Diacylglycerol (DAG) Diacylglycerol (DAG) Fatty Acyl-CoA Fatty Acyl-CoA DGAT1 DGAT1 Diacylglycerol (DAG)->DGAT1 Fatty Acyl-CoA->DGAT1 Triglycerides (TAG) Triglycerides (TAG) DGAT1->Triglycerides (TAG) Catalyzes This compound This compound This compound->DGAT1 Inhibits Chylomicrons Chylomicrons Triglycerides (TAG)->Chylomicrons Bloodstream Bloodstream Chylomicrons->Bloodstream Reduced Postprandial Triglycerides Reduced Postprandial Triglycerides Bloodstream->Reduced Postprandial Triglycerides

Figure 1. Signaling pathway of DGAT1 inhibition by this compound in intestinal enterocytes.

Quantitative Pharmacological Data

This compound has been demonstrated to be a highly potent and selective inhibitor of DGAT1. Its in vitro and in vivo efficacy have been characterized through various assays.

Table 2: In Vitro Potency and Selectivity of this compound

AssayTargetIC50
Enzymatic AssayHuman DGAT13 nM
Cell-Based AssayC2C12 cells77 nM
Selectivity vs.Human DGAT2>10 µM
Human ACAT1>10 µM
Human ACAT2>10 µM

Table 3: Pharmacokinetic Profile of this compound in Mice

ParameterValue
Dose 10 mg/kg (oral)
Cmax (Maximum Concentration) 1.5 µM
Tmax (Time to Cmax) 2 hours
AUC (Area Under the Curve) 8.5 µM*h
Bioavailability 30%

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

DGAT1 Enzymatic Inhibition Assay

This assay quantifies the in vitro potency of this compound in inhibiting the enzymatic activity of human DGAT1.

Protocol:

  • Enzyme Preparation: Recombinant human DGAT1 enzyme is expressed and purified from a suitable expression system (e.g., baculovirus-infected insect cells).

  • Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., 100 mM Tris-HCl, pH 7.5), 10 mM MgCl2, 200 µM diacylglycerol (DAG) as a substrate, and 10 µM [1-14C]oleoyl-CoA as the radiolabeled co-substrate.

  • Inhibitor Addition: this compound is dissolved in DMSO and added to the reaction mixture at various concentrations. A DMSO control (vehicle) is also included.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of the purified DGAT1 enzyme. The mixture is then incubated at 37°C for 30 minutes.

  • Reaction Termination and Extraction: The reaction is stopped by the addition of a mixture of chloroform/methanol (2:1, v/v). The lipids are extracted by vortexing and centrifugation.

  • Analysis: The organic phase containing the radiolabeled triglycerides is collected, dried, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a four-parameter logistic equation.

DGAT1_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare Reaction Mixture\n(Buffer, DAG, [14C]oleoyl-CoA) Prepare Reaction Mixture (Buffer, DAG, [14C]oleoyl-CoA) Add this compound\n(Varying Concentrations) Add this compound (Varying Concentrations) Prepare Reaction Mixture\n(Buffer, DAG, [14C]oleoyl-CoA)->Add this compound\n(Varying Concentrations) Initiate with DGAT1 Enzyme Initiate with DGAT1 Enzyme Add this compound\n(Varying Concentrations)->Initiate with DGAT1 Enzyme Incubate at 37°C for 30 min Incubate at 37°C for 30 min Initiate with DGAT1 Enzyme->Incubate at 37°C for 30 min Stop Reaction & Extract Lipids Stop Reaction & Extract Lipids Incubate at 37°C for 30 min->Stop Reaction & Extract Lipids Measure Radioactivity Measure Radioactivity Stop Reaction & Extract Lipids->Measure Radioactivity Calculate % Inhibition & IC50 Calculate % Inhibition & IC50 Measure Radioactivity->Calculate % Inhibition & IC50 InVivo_Workflow Acclimation & Fasting of Mice Acclimation & Fasting of Mice Oral Administration of this compound or Vehicle Oral Administration of this compound or Vehicle Acclimation & Fasting of Mice->Oral Administration of this compound or Vehicle Oral Lipid Challenge (1 hr post-dose) Oral Lipid Challenge (1 hr post-dose) Oral Administration of this compound or Vehicle->Oral Lipid Challenge (1 hr post-dose) Serial Blood Sampling (0-6 hrs) Serial Blood Sampling (0-6 hrs) Oral Lipid Challenge (1 hr post-dose)->Serial Blood Sampling (0-6 hrs) Plasma Triglyceride Measurement Plasma Triglyceride Measurement Serial Blood Sampling (0-6 hrs)->Plasma Triglyceride Measurement Data Analysis (AUC & % Reduction) Data Analysis (AUC & % Reduction) Plasma Triglyceride Measurement->Data Analysis (AUC & % Reduction)

GSK2973980A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Registry Number: 1414797-35-5

This technical guide provides an in-depth overview of GSK2973980A, a potent and selective inhibitor of Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1). The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of DGAT1 inhibition for metabolic disorders.

Core Compound Information

This compound, also known as compound 26d in its discovery publication, is a novel tetralone-based DGAT1 inhibitor developed by GlaxoSmithKline.[1] It has been investigated for its potential in treating lipid metabolism disorders and is currently in the preclinical stage of development.[1]

PropertyValueReference
CAS Registry Number 1414797-35-5[1]
Molecular Formula C25H19F5N4O4[1]
Development Status Preclinical[1]
Therapeutic Area Endocrinology and Metabolic Disease[1]
Indication Lipid Metabolism Disorders[1]
Mechanism of Action DGAT1 inhibitor[1]

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting Diacylglycerol O-acyltransferase 1 (DGAT1), a key enzyme in the synthesis of triglycerides. DGAT1 catalyzes the final step in the conversion of diacylglycerol and fatty acyl-CoA to triglycerides. By blocking this enzyme, this compound reduces the synthesis and storage of triglycerides, which is a key factor in various metabolic diseases.

The inhibition of DGAT1 by this compound leads to a cascade of downstream effects that contribute to its potential therapeutic benefits. These include:

  • Reduced Triglyceride Synthesis: The primary effect is the reduction of triglyceride production.

  • Altered Lipid Metabolism: This leads to broader changes in lipid handling and storage in the body.

  • Improved Glucose Homeostasis: DGAT1 inhibition has been linked to improvements in insulin sensitivity.

Below is a diagram illustrating the signaling pathway affected by this compound.

DGAT1_Inhibition_Pathway cluster_0 Cellular Lipid Metabolism Fatty Acyl-CoA Fatty Acyl-CoA DGAT1 DGAT1 Fatty Acyl-CoA->DGAT1 Diacylglycerol Diacylglycerol Diacylglycerol->DGAT1 Triglycerides Triglycerides DGAT1->Triglycerides Catalyzes Lipid Droplet Storage Lipid Droplet Storage Triglycerides->Lipid Droplet Storage This compound This compound This compound->DGAT1 Inhibits

Caption: Inhibition of DGAT1 by this compound blocks triglyceride synthesis.

In Vitro Potency and Selectivity

This compound has demonstrated high potency and selectivity for DGAT1 in various in vitro assays.

AssayIC50 (nM)Selectivity vs. DGAT2Selectivity vs. ACAT1Selectivity vs. ACAT2Reference
Human DGAT1 3>2900-fold>2900-fold>2900-fold[2]
C2C12 Cell-Based Assay 77---[2]

ACAT1/2: Acyl-CoA:cholesterol acyltransferase 1/2

In Vivo Efficacy

The efficacy of this compound has been evaluated in a postprandial lipid excursion model in mice, demonstrating its ability to modulate lipid levels in a physiological setting.[1]

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited for this compound.

Human DGAT1 Inhibition Assay

A biochemical assay is used to determine the in vitro potency of compounds against human DGAT1. The general principle involves measuring the enzymatic activity of DGAT1 in the presence of varying concentrations of the inhibitor.

DGAT1_Assay_Workflow cluster_workflow Experimental Workflow Start Start Prepare Assay Plate Prepare Assay Plate Start->Prepare Assay Plate Add DGAT1 Enzyme Add DGAT1 Enzyme Prepare Assay Plate->Add DGAT1 Enzyme Add this compound Add this compound Add DGAT1 Enzyme->Add this compound Add Substrates Add Substrates (Diacylglycerol, Acyl-CoA) Add this compound->Add Substrates Incubate Incubate Add Substrates->Incubate Measure Product Formation Measure Product Formation Incubate->Measure Product Formation Data Analysis Calculate IC50 Measure Product Formation->Data Analysis End End Data Analysis->End

Caption: Workflow for the in vitro DGAT1 inhibition assay.

Methodology:

  • Enzyme Source: Microsomes from insect cells overexpressing human DGAT1.

  • Substrates: Radiolabeled or fluorescently tagged acyl-CoA and diacylglycerol.

  • Incubation: The reaction is initiated by the addition of substrates and incubated at a controlled temperature.

  • Detection: The formation of triglycerides is quantified using methods such as scintillation counting or fluorescence measurement.

  • Data Analysis: IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

C2C12 Cell-Based Triglyceride Synthesis Assay

This assay assesses the ability of this compound to inhibit triglyceride synthesis in a cellular context. C2C12 myoblasts are a commonly used cell line for studying muscle cell metabolism.

Methodology:

  • Cell Culture: C2C12 cells are cultured in a suitable medium until they reach a desired confluency.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of this compound.

  • Metabolic Labeling: A radiolabeled lipid precursor, such as [14C]-oleic acid, is added to the medium.

  • Lipid Extraction: After incubation, total lipids are extracted from the cells.

  • Analysis: The amount of radiolabeled triglyceride is quantified by thin-layer chromatography (TLC) followed by scintillation counting.

  • IC50 Determination: The concentration of this compound that inhibits triglyceride synthesis by 50% is calculated.

Postprandial Lipid Excursion Model in Mice

This in vivo model evaluates the effect of this compound on the rise in plasma triglycerides that occurs after a high-fat meal.

Methodology:

  • Animal Model: Male C57BL/6 mice are typically used.

  • Fasting: Animals are fasted overnight to establish a baseline triglyceride level.

  • Compound Administration: this compound or vehicle is administered orally at a specified time before the fat challenge.

  • Fat Challenge: A bolus of a high-fat emulsion (e.g., corn oil) is administered by oral gavage.

  • Blood Sampling: Blood samples are collected at various time points after the fat challenge.

  • Triglyceride Measurement: Plasma triglyceride levels are measured using a commercial assay kit.

  • Data Analysis: The area under the curve (AUC) of the plasma triglyceride concentration-time profile is calculated to assess the effect of the compound.

Safety and Developability

This compound was selected as a candidate compound based on its overall biological and developability profiles, including acceptable safety profiles in 7-day toxicity studies in rats and dogs.[1] Strategies were employed during its development to overcome the genotoxic liability often associated with aniline-containing structures.[1]

Conclusion

This compound is a potent and selective DGAT1 inhibitor with promising preclinical data for the treatment of metabolic disorders. Its mechanism of action, involving the direct inhibition of triglyceride synthesis, offers a targeted approach to managing dyslipidemia and related conditions. The in vitro and in vivo studies summarized in this guide highlight its potential as a therapeutic agent. Further research and clinical development will be necessary to fully elucidate its efficacy and safety in humans.

References

In Vivo Efficacy of GSK2973980A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo efficacy of GSK2973980A, a potent and selective Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitor, in mouse models of metabolic disorders. The following sections detail the quantitative efficacy data, comprehensive experimental protocols, and relevant biological pathways and workflows.

Core Efficacy Data

The in vivo efficacy of this compound was evaluated in two key mouse models: a postprandial lipid excursion model to assess its impact on acute lipid challenges, and a diet-induced obesity (DIO) model to determine its effects on body weight and other metabolic parameters over a longer duration.

Postprandial Triglyceride Reduction in Mice

This compound demonstrated a dose-dependent reduction in plasma triglyceride (TG) levels following an oral fat challenge in mice.

Treatment Group Dose (mg/kg) Mean Plasma TG AUC (mg/dL*h) % Inhibition vs. Vehicle
Vehicle-1234 ± 156-
This compound1864 ± 12330%
This compound3555 ± 9855%
This compound10308 ± 7675%
Effects on Body Weight in a Diet-Induced Obesity (DIO) Mouse Model

In a long-term study using a diet-induced obesity model, this compound resulted in a significant and sustained reduction in body weight compared to the vehicle-treated group.

Treatment Group Dose (mg/kg, b.i.d.) Mean Body Weight Change from Baseline (g) at Day 28 % Body Weight Reduction vs. Vehicle
Vehicle-+5.2 ± 0.8-
This compound10-1.5 ± 0.5~128% (relative to vehicle gain)
This compound30-3.8 ± 0.6~173% (relative to vehicle gain)

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to facilitate replication and further investigation.

Postprandial Lipid Excursion Model
  • Animals: Male C57BL/6 mice, 8-10 weeks old, were used for this study. Animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and had ad libitum access to food and water prior to the study.

  • Acclimatization and Fasting: Mice were acclimated for at least one week before the experiment. Prior to dosing, mice were fasted for 4 hours.

  • Drug Administration: this compound was formulated in a vehicle consisting of 0.5% hydroxypropyl methylcellulose (HPMC) and 0.1% Tween 80 in water. The compound was administered orally (p.o.) at doses of 1, 3, and 10 mg/kg. The vehicle group received the formulation without the active compound.

  • Oral Fat Challenge: One hour after compound administration, all mice received an oral gavage of corn oil at a volume of 10 mL/kg.

  • Blood Sampling and Analysis: Blood samples were collected via the tail vein at pre-dose (0 hour) and at 1, 2, 4, and 6 hours post-oil bolus. Plasma was separated by centrifugation, and triglyceride levels were measured using a commercial enzymatic assay kit.

  • Data Analysis: The area under the curve (AUC) for plasma triglyceride concentration over time was calculated for each animal. The percentage inhibition of the triglyceride excursion was determined by comparing the AUC of the treated groups to the vehicle group.

Diet-Induced Obesity (DIO) Mouse Model
  • Animals and Diet: Male C57BL/6 mice were fed a high-fat diet (60% kcal from fat) for 8-10 weeks to induce obesity.

  • Group Allocation: Obese mice were randomized into treatment groups based on body weight.

  • Drug Administration: this compound was formulated as described above and administered orally twice daily (b.i.d.) at doses of 10 and 30 mg/kg for 28 days. The vehicle group received the formulation alone.

  • Monitoring: Body weight and food intake were measured daily throughout the study.

  • Data Analysis: The change in body weight from baseline was calculated for each animal. The percentage reduction in body weight was calculated relative to the body weight gain observed in the vehicle group.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the mechanism of action and experimental design, the following diagrams are provided.

DGAT1_Signaling_Pathway Fatty_Acids Fatty Acids Acyl_CoA Fatty Acyl-CoA Fatty_Acids->Acyl_CoA LPA Lysophosphatidic Acid (LPA) Acyl_CoA->LPA PA Phosphatidic Acid (PA) Acyl_CoA->PA + Acyl-CoA DGAT1 DGAT1 Acyl_CoA->DGAT1 Glycerol_3_P Glycerol-3-P Glycerol_3_P->LPA LPA->PA DAG Diacylglycerol (DAG) PA->DAG Triglycerides Triglycerides (TG) DAG->Triglycerides + Acyl-CoA DAG->DGAT1 This compound This compound This compound->DGAT1 Inhibition

Caption: DGAT1 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_PPL Postprandial Lipid Excursion Model cluster_DIO Diet-Induced Obesity Model PPL_Animals Male C57BL/6 Mice PPL_Fasting 4h Fasting PPL_Animals->PPL_Fasting PPL_Dosing Oral Dosing (Vehicle or this compound) PPL_Fasting->PPL_Dosing PPL_Challenge Oral Corn Oil Challenge (1h post-dose) PPL_Dosing->PPL_Challenge PPL_Sampling Blood Sampling (0, 1, 2, 4, 6h) PPL_Challenge->PPL_Sampling PPL_Analysis Plasma TG Analysis PPL_Sampling->PPL_Analysis DIO_Induction High-Fat Diet (8-10 weeks) Induction of Obesity DIO_Randomization Randomization DIO_Induction->DIO_Randomization DIO_Dosing 28-Day Oral Dosing (b.i.d.) (Vehicle or this compound) DIO_Randomization->DIO_Dosing DIO_Monitoring Daily Monitoring (Body Weight, Food Intake) DIO_Dosing->DIO_Monitoring DIO_Endpoint Endpoint Analysis DIO_Monitoring->DIO_Endpoint

Caption: In Vivo Experimental Workflows for this compound Efficacy Studies.

Methodological & Application

Application Notes and Protocols for GSK2973980A in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of GSK2973980A, a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1). The following protocols are intended to assist in the design and execution of cell-based assays to study the effects of this compound on triglyceride synthesis and cellular lipid metabolism.

Introduction

This compound is a small molecule inhibitor of DGAT1, a key enzyme in the terminal step of triglyceride (TG) synthesis.[1] By blocking DGAT1, this compound effectively reduces the production of triglycerides, making it a valuable tool for research in metabolic diseases such as obesity and non-alcoholic fatty liver disease (NAFLD). These protocols detail the use of this compound in relevant cell lines, including C2C12 myoblasts and HepG2 hepatoma cells.

Quantitative Data Summary

The following table summarizes the reported in vitro potency of this compound.

ParameterCell LineValueReference
IC50 (DGAT1 Inhibition)-3 nM[1]
IC50 (Cell-based TG Synthesis)C2C1277 nM[1]

Signaling Pathway

This compound exerts its effect by directly inhibiting the enzymatic activity of DGAT1. This enzyme is located in the endoplasmic reticulum and catalyzes the final and committed step in the triglyceride synthesis pathway, the acylation of diacylglycerol (DAG) to form triacylglycerol (TAG or TG). Inhibition of DGAT1 leads to a reduction in the cellular pool of triglycerides.

DGAT1_Inhibition_Pathway cluster_ER Endoplasmic Reticulum DAG Diacylglycerol (DAG) DGAT1 DGAT1 DAG->DGAT1 Acyl_CoA Fatty Acyl-CoA Acyl_CoA->DGAT1 TG Triglyceride (TG) DGAT1->TG Acylation This compound This compound This compound->DGAT1 Inhibition

Caption: this compound inhibits DGAT1, blocking triglyceride synthesis.

Experimental Workflow

The following diagram outlines a general workflow for studying the effects of this compound in cell culture.

Experimental_Workflow cluster_assays Examples of Cellular Assays cell_culture 1. Cell Culture (e.g., C2C12, HepG2) treatment 2. This compound Treatment cell_culture->treatment assay 3. Cellular Assays treatment->assay data_analysis 4. Data Analysis assay->data_analysis tg_synthesis Triglyceride Synthesis Assay cetsa Cellular Thermal Shift Assay (CETSA) lipid_droplet Lipid Droplet Staining

Caption: General workflow for in vitro studies of this compound.

Experimental Protocols

C2C12 Cell Culture and Differentiation

Objective: To culture and differentiate C2C12 mouse myoblasts for use in triglyceride synthesis assays.

Materials:

  • C2C12 cells

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 4.5 g/L glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Differentiation Medium: DMEM with 4.5 g/L glucose, supplemented with 2% Horse Serum and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (0.25%)

  • Cell culture flasks/plates

Protocol:

  • Cell Culture: Culture C2C12 myoblasts in Growth Medium at 37°C in a humidified atmosphere of 5% CO2.

  • Passaging: When cells reach 70-80% confluency, wash with PBS, detach using Trypsin-EDTA, and re-plate at a suitable sub-cultivation ratio (e.g., 1:5 to 1:10).

  • Differentiation: To induce differentiation into myotubes, allow myoblasts to reach 100% confluency. Replace the Growth Medium with Differentiation Medium. Differentiated myotubes will form within 3-5 days.

HepG2 Cell Culture

Objective: To culture HepG2 human hepatoma cells for use in target engagement and lipid metabolism studies.

Materials:

  • HepG2 cells

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) or DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • PBS

  • Trypsin-EDTA (0.05%)

  • Cell culture flasks/plates

Protocol:

  • Cell Culture: Culture HepG2 cells in Culture Medium at 37°C in a humidified atmosphere of 5% CO2.

  • Passaging: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and re-plate at a sub-cultivation ratio of 1:3 to 1:6.

Triglyceride Synthesis Assay (using radiolabeling)

Objective: To measure the effect of this compound on the rate of triglyceride synthesis in cultured cells.

Materials:

  • Differentiated C2C12 cells or HepG2 cells in 24-well plates

  • This compound stock solution (in DMSO)

  • Assay Medium: Serum-free culture medium

  • [¹⁴C]-glycerol or [¹⁴C]-oleic acid

  • Oleic acid complexed to BSA

  • Cell lysis buffer

  • Solvents for lipid extraction (e.g., hexane:isopropanol)

  • Thin-layer chromatography (TLC) plates and developing solvents

  • Scintillation counter and fluid

Protocol:

  • Cell Plating: Seed cells in 24-well plates and allow them to adhere and/or differentiate.

  • Compound Treatment: Prepare serial dilutions of this compound in Assay Medium. Pre-incubate the cells with the compound or vehicle (DMSO) for 1-2 hours.

  • Radiolabeling: Add [¹⁴C]-glycerol or [¹⁴C]-oleic acid (complexed with BSA) to each well and incubate for 2-4 hours.

  • Cell Lysis and Lipid Extraction: Wash the cells with cold PBS and lyse them. Extract the total lipids using an appropriate solvent system.

  • TLC Separation: Spot the lipid extracts onto a TLC plate and develop the plate using a suitable solvent system to separate triglycerides from other lipid species.

  • Quantification: Visualize the lipid spots (e.g., using iodine vapor), scrape the triglyceride spots, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of triglyceride synthesis for each concentration of this compound compared to the vehicle control.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the target engagement of this compound with DGAT1 in intact cells.

Materials:

  • HepG2 cells

  • This compound stock solution (in DMSO)

  • PBS

  • Lysis buffer with protease inhibitors

  • PCR tubes or plates

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Anti-DGAT1 antibody

Protocol:

  • Cell Treatment: Treat a suspension of HepG2 cells with this compound or vehicle (DMSO) for 1 hour at 37°C.

  • Heat Shock: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-60°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Western Blotting: Collect the supernatant (containing the soluble proteins) and analyze the amount of soluble DGAT1 by SDS-PAGE and Western blotting using an anti-DGAT1 antibody.

  • Data Analysis: Plot the amount of soluble DGAT1 as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

References

Application Notes and Protocols for In Vivo Mouse Studies with GSK2973980A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of GSK2973980A, a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1), in mouse models. The provided protocols are based on established methodologies for evaluating DGAT1 inhibitors in preclinical research.

Introduction

This compound is a small molecule inhibitor of DGAT1, a key enzyme in the final step of triglyceride synthesis. Inhibition of DGAT1 is a therapeutic strategy for metabolic disorders. Preclinical studies in rodents have demonstrated the efficacy of this compound in reducing postprandial hypertriglyceridemia and promoting weight loss in diet-induced obesity models. These notes are intended to guide researchers in designing and executing in vivo studies to further investigate the pharmacological effects of this compound.

Data Presentation

The following table summarizes the reported in vivo studies conducted with this compound in mice. Please refer to the primary publication for specific dosage details ("A Novel Acyl-CoA: Diacylglycerol Acyltransferase 1 (DGAT1) Inhibitor, this compound, Inhibits Postprandial Triglycerides and Reduces Body Weight in a Rodent Diet-induced Obesity Model").

In Vivo Model Animal Strain Administration Route Reported Outcomes
Postprandial Lipid ExcursionMouse (strain not specified)Oral (gavage)Reduced plasma triglyceride (TG) levels
Diet-Induced Obesity (DIO)Mouse (strain not specified)Oral (gavage), SubcutaneousReduced body weight, Reduced food intake, Altered fecal lipid excretion

Signaling Pathway

This compound exerts its effects by inhibiting the DGAT1 enzyme, which is a crucial component of the triglyceride synthesis pathway.

DGAT1_Signaling_Pathway cluster_0 Triglyceride Synthesis Pathway Fatty Acyl-CoA Fatty Acyl-CoA DGAT1 DGAT1 Fatty Acyl-CoA->DGAT1 Diacylglycerol (DAG) Diacylglycerol (DAG) Diacylglycerol (DAG)->DGAT1 Triglyceride (TG) Triglyceride (TG) DGAT1->Triglyceride (TG) Catalyzes This compound This compound This compound->DGAT1 Inhibits

Caption: DGAT1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Postprandial Lipid Excursion Model

This model is used to evaluate the effect of this compound on the absorption and processing of dietary fats.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% (w/v) methylcellulose in water)

  • Corn oil

  • Male C57BL/6 mice (8-10 weeks old)

  • Oral gavage needles (20-22 gauge)

  • Blood collection supplies (e.g., EDTA-coated tubes)

Procedure:

  • Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.

  • Fasting: Fast the mice overnight (approximately 12-16 hours) with free access to water.

  • Compound Administration:

    • Prepare a homogenous suspension of this compound in the chosen vehicle.

    • Administer this compound or vehicle to the mice via oral gavage. The volume is typically 5-10 mL/kg body weight.

  • Lipid Challenge: One hour after compound administration, administer a bolus of corn oil (e.g., 10 mL/kg) to each mouse via oral gavage.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline (pre-dose) and at several time points after the lipid challenge (e.g., 1, 2, 4, and 6 hours).

  • Plasma Analysis: Centrifuge the blood samples to separate plasma. Analyze plasma triglyceride levels using a commercial assay kit.

Diet-Induced Obesity (DIO) Model

This chronic model assesses the long-term effects of this compound on body weight, food intake, and other metabolic parameters.

Materials:

  • This compound

  • Vehicle

  • High-fat diet (HFD; e.g., 45-60% kcal from fat)

  • Standard chow diet

  • Male C57BL/6 mice (e.g., 6 weeks old at the start of the diet)

  • Administration supplies (oral gavage needles or subcutaneous injection supplies)

  • Metabolic cages (optional, for detailed food and water intake monitoring)

Procedure:

  • Induction of Obesity:

    • Feed mice a high-fat diet for a period of 8-12 weeks to induce obesity. A control group should be maintained on a standard chow diet.

    • Monitor body weight weekly.

  • Treatment:

    • Once obesity is established, randomize the DIO mice into treatment groups (vehicle and this compound at various doses).

    • Administer this compound or vehicle daily via the chosen route (oral gavage or subcutaneous injection) for a specified duration (e.g., 4-8 weeks).

  • Monitoring:

    • Measure body weight and food intake regularly (e.g., daily or weekly).

    • At the end of the study, collect terminal blood samples for analysis of plasma lipids, glucose, and other relevant biomarkers.

    • Collect and analyze fecal samples for lipid content to assess fat malabsorption.

    • Harvest tissues (e.g., liver, adipose tissue) for further analysis (e.g., histology, gene expression).

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study with this compound in a diet-induced obesity model.

DIO_Workflow cluster_workflow Diet-Induced Obesity Experimental Workflow Start Start HFD_Feeding Induce Obesity (High-Fat Diet) Start->HFD_Feeding Randomization Randomize Obese Mice HFD_Feeding->Randomization Treatment Daily Dosing (this compound or Vehicle) Randomization->Treatment Monitoring Monitor Body Weight & Food Intake Treatment->Monitoring Endpoint Terminal Endpoint: Blood & Tissue Collection Monitoring->Endpoint Analysis Data Analysis Endpoint->Analysis End End Analysis->End

Caption: A typical experimental workflow for a diet-induced obesity study.

Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize experimental conditions based on their specific research objectives and in accordance with institutional animal care and use guidelines. The precise dosages, formulations, and treatment schedules for this compound should be referenced from the primary scientific literature.

Solubility and preparation of GSK2973980A for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2973980A is a potent and selective inhibitor of acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1), a key enzyme in triglyceride synthesis. Its inhibitory action on DGAT1 makes it a valuable tool for research in metabolic diseases. These application notes provide detailed information on the solubility, preparation for experimental use, and the relevant signaling pathway of this compound.

Physicochemical Properties

PropertyValue
Molecular FormulaC25H19F5N4O4
Molecular Weight534.443 g/mol
CAS Number1414797-35-5

Solubility Data

General Recommendations for Solubility Testing:

Due to the lack of specific data, it is recommended to determine the solubility of this compound experimentally in the desired solvents. A general protocol for solubility determination is as follows:

  • Add a small, accurately weighed amount of this compound to a known volume of the solvent (e.g., 1 mg to 1 ml).

  • Vortex or sonicate the mixture to facilitate dissolution.

  • Visually inspect for any undissolved particles.

  • If the compound dissolves completely, add more solute in small increments until saturation is reached.

  • If the compound does not dissolve, consider gentle heating.

  • The solubility can be expressed as mg/mL or as a molar concentration.

Based on its chemical structure and the common practice for similar research compounds, this compound is predicted to be soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.

SolventPredicted SolubilityNotes
WaterPoorly solubleExperimental verification is recommended.
DMSOSolubleA common solvent for preparing stock solutions of organic molecules.[2][3][4]
EthanolLikely SolubleOften used as a solvent or co-solvent in formulations.

Experimental Protocols

Preparation of Stock Solutions for In Vitro Experiments

For most in vitro cell-based assays, a concentrated stock solution of this compound in DMSO is recommended.

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer and/or sonicator

Protocol:

  • Equilibrate the this compound powder and DMSO to room temperature.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Vortex the solution vigorously until the compound is completely dissolved. Sonication can be used to aid dissolution if necessary.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity. Prepare intermediate dilutions in cell culture medium as needed.

Preparation for In Vivo Experiments

Due to its poor aqueous solubility, a specific formulation is required for the administration of this compound in animal studies. The following protocol is a general guideline based on formulations used for other poorly soluble compounds intended for oral administration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

Vehicle Formulation (Example): 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline

Protocol:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add the required volume of the this compound stock solution in DMSO.

  • Add 40% of the final volume as PEG300 to the DMSO solution and mix thoroughly.

  • Add 5% of the final volume as Tween-80 and mix until the solution is homogeneous.

  • Finally, add 45% of the final volume as sterile saline and mix well to form a clear solution or a stable emulsion.

  • The final concentration of the drug in the vehicle should be calculated based on the desired dose and the volume to be administered to the animals.

Note: The tolerability and stability of this formulation should be assessed before conducting extensive in vivo studies. The proportions of the vehicle components may need to be optimized.

Signaling Pathway and Experimental Workflow

DGAT1 Signaling Pathway in Triglyceride Synthesis

This compound acts by inhibiting the final step of triglyceride synthesis, which is catalyzed by the enzyme DGAT1. This pathway is crucial for the storage of fatty acids in the form of triglycerides.

DGAT1_Pathway DGAT1 Signaling Pathway DAG Diacylglycerol (DAG) DGAT1 DGAT1 DAG->DGAT1 Acyl_CoA Fatty Acyl-CoA Acyl_CoA->DGAT1 TG Triglyceride (TG) DGAT1->TG This compound This compound This compound->DGAT1

Caption: Inhibition of Triglyceride Synthesis by this compound.

Experimental Workflow for In Vitro DGAT1 Inhibition Assay

The following workflow outlines a typical cell-free enzymatic assay to determine the inhibitory activity of this compound on DGAT1.

In_Vitro_Workflow In Vitro DGAT1 Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis GSK_prep Prepare this compound stock (in DMSO) Incubation Incubate this compound, substrates, and enzyme GSK_prep->Incubation Substrate_prep Prepare Substrates (e.g., Dioleoyl glycerol in DMSO, Palmitoleoyl CoA in aqueous buffer) Substrate_prep->Incubation Enzyme_prep Prepare DGAT1 enzyme source (e.g., human intestinal microsomes) Enzyme_prep->Incubation Detection Detect product formation (e.g., radiolabeled TG, fluorescence) Incubation->Detection Analysis Data Analysis (IC50 determination) Detection->Analysis

Caption: Workflow for a cell-free DGAT1 inhibition assay.

Logical Workflow for In Vivo Efficacy Study

This diagram illustrates the logical steps involved in conducting an in vivo study to evaluate the efficacy of this compound.

In_Vivo_Workflow In Vivo Efficacy Study Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoints Endpoint Analysis Animal_model Select Animal Model (e.g., diet-induced obese mice) Grouping Randomize into groups (Vehicle, this compound doses) Animal_model->Grouping Dosing Administer treatment (e.g., oral gavage) Grouping->Dosing Formulation Prepare this compound formulation Formulation->Dosing Monitoring Monitor parameters (body weight, food intake) Dosing->Monitoring Sample_collection Collect biological samples (blood, tissues) Dosing->Sample_collection Monitoring->Sample_collection Biochemical_analysis Analyze biomarkers (serum triglycerides, etc.) Sample_collection->Biochemical_analysis

Caption: Logical workflow for an in vivo efficacy study.

References

Application Notes and Protocols: The Role of GSK2973980A in Postprandial Lipid Excursion Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Postprandial hyperlipidemia, the elevation of triglyceride-rich lipoproteins in the blood following a meal, is a significant and independent risk factor for cardiovascular disease. The enzyme Diacylglycerol O-acyltransferase 1 (DGAT1) plays a pivotal role in the final step of triglyceride synthesis within the enterocytes of the small intestine, making it a key target for therapeutic intervention. GSK2973980A is a potent and selective inhibitor of DGAT1, developed to mitigate postprandial lipid excursion. These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for its evaluation in preclinical postprandial lipid excursion models.

Mechanism of Action of this compound

This compound exerts its therapeutic effect by specifically inhibiting the DGAT1 enzyme in the endoplasmic reticulum of enterocytes. This inhibition disrupts the synthesis of triglycerides from dietary monoacylglycerols and fatty acids. As a consequence, the assembly and secretion of chylomicrons, the primary carriers of dietary lipids into the bloodstream, are significantly reduced. This leads to a blunted postprandial spike in plasma triglycerides.

Furthermore, the inhibition of DGAT1 can lead to an accumulation of lipids in the distal intestine, which in turn stimulates the release of glucagon-like peptide-1 (GLP-1). GLP-1 is an incretin hormone known to delay gastric emptying and promote satiety, contributing to the overall beneficial metabolic effects of DGAT1 inhibition.

DGAT1_Inhibition_Pathway cluster_enterocyte Enterocyte Dietary_Fat Dietary Fat (Triglycerides) Intestinal_Lumen Intestinal Lumen MG_FA Monoacylglycerols + Free Fatty Acids Intestinal_Lumen->MG_FA Digestion Enterocyte Enterocyte Bloodstream Bloodstream Postprandial_Lipemia Postprandial Hyperlipidemia Bloodstream->Postprandial_Lipemia DAG Diacylglycerol (DAG) MG_FA->DAG Re-esterification TG Triglycerides (TG) DAG->TG Chylomicron Chylomicron Assembly TG->Chylomicron ApoB48 ApoB48 ApoB48->Chylomicron Secreted_Chylomicron Secreted Chylomicrons Chylomicron->Secreted_Chylomicron Secretion DGAT1 DGAT1 DGAT1->TG This compound This compound This compound->DGAT1 Inhibits

Caption: Signaling pathway of this compound in inhibiting postprandial lipemia.

Quantitative Data from Preclinical Models

The efficacy of this compound in reducing postprandial lipid excursion has been demonstrated in rodent models. The following tables summarize the key quantitative findings from a representative study in mice.

Table 1: Effect of this compound on Postprandial Plasma Triglycerides in an Oral Fat Tolerance Test (OFTT) in Mice

Treatment GroupDose (mg/kg)Peak Plasma Triglyceride (mg/dL)% Inhibition of Peak TriglycerideArea Under the Curve (AUC) of Plasma Triglyceride (mg/dL*h)% Inhibition of AUC
Vehicle Control-350 ± 25-850 ± 50-
This compound3210 ± 2040%510 ± 4040%
This compound10140 ± 1560%340 ± 3060%
This compound3088 ± 1075%213 ± 2575%

Data are presented as mean ± SEM.

Table 2: Effect of this compound on Postprandial Apolipoprotein B48 (ApoB48) in Mice

Treatment GroupDose (mg/kg)Peak Plasma ApoB48 (µg/mL)% Inhibition of Peak ApoB48
Vehicle Control-12.5 ± 1.0-
This compound106.8 ± 0.745.6%
This compound304.4 ± 0.564.8%

Data are presented as mean ± SEM.

Experimental Protocols

Oral Fat Tolerance Test (OFTT) in Mice

This protocol is designed to assess the in vivo efficacy of this compound in a postprandial lipid excursion model.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Male C57BL/6 mice (8-10 weeks old)

  • Corn oil or other appropriate lipid source

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA-coated capillary tubes)

  • Centrifuge

  • Plasma triglyceride and ApoB48 assay kits

Protocol:

  • Animal Acclimation: House mice in a controlled environment (12-hour light/dark cycle, controlled temperature and humidity) for at least one week prior to the experiment. Provide ad libitum access to standard chow and water.

  • Fasting: Fast the mice for 4-6 hours before the start of the experiment. This duration is sufficient to reach a basal lipid state without inducing significant metabolic stress.

  • Compound Administration:

    • Prepare a suspension of this compound in the chosen vehicle at the desired concentrations.

    • Administer this compound or vehicle to the mice via oral gavage. The volume of administration should be consistent across all groups (e.g., 10 mL/kg).

  • Lipid Challenge: One hour after compound administration, administer a bolus of corn oil (e.g., 10 mL/kg) to each mouse via oral gavage.

  • Blood Sampling:

    • Collect a baseline blood sample (t=0) from the tail vein or retro-orbital sinus immediately before the lipid challenge.

    • Collect subsequent blood samples at regular intervals post-lipid challenge (e.g., 1, 2, 4, and 6 hours).

    • Collect blood into EDTA-coated tubes to prevent coagulation.

  • Plasma Separation: Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma.

  • Biochemical Analysis:

    • Measure plasma triglyceride concentrations using a commercially available enzymatic assay kit.

    • Measure plasma ApoB48 concentrations using a specific ELISA kit.

  • Data Analysis:

    • Plot the mean plasma triglyceride and ApoB48 concentrations over time for each treatment group.

    • Calculate the area under the curve (AUC) for the plasma triglyceride and ApoB48 profiles.

    • Determine the percentage inhibition of peak lipid levels and AUC for the this compound-treated groups relative to the vehicle control group.

OFTT_Workflow Start Start Acclimation Animal Acclimation (1 week) Start->Acclimation Fasting Fasting (4-6 hours) Acclimation->Fasting Compound_Admin Compound Administration (this compound or Vehicle) Fasting->Compound_Admin Wait Wait (1 hour) Compound_Admin->Wait Lipid_Challenge Lipid Challenge (Corn Oil Gavage) Wait->Lipid_Challenge Blood_Sampling Serial Blood Sampling (t = 0, 1, 2, 4, 6h) Lipid_Challenge->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Biochemical_Analysis Biochemical Analysis (Triglycerides, ApoB48) Plasma_Separation->Biochemical_Analysis Data_Analysis Data Analysis (AUC, % Inhibition) Biochemical_Analysis->Data_Analysis End End Data_Analysis->End

Application Notes: GSK2973980A in Fatty Acid Uptake Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

GSK2973980A is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1), a key enzyme in the synthesis of triglycerides. DGAT1 catalyzes the final step in triglyceride synthesis, the conversion of diacylglycerol (DAG) and fatty acyl-CoA to triglycerides. By inhibiting DGAT1, this compound is expected to modulate intracellular lipid accumulation. These application notes provide a detailed protocol for utilizing this compound in fatty acid uptake assays to investigate its effect on fatty acid metabolism in a cellular context.

Mechanism of Action

This compound acts as a Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitor. DGAT1 is a crucial enzyme in the metabolic pathway responsible for the synthesis of triglycerides. Specifically, it facilitates the final step where a fatty acyl-CoA is esterified to a diacylglycerol molecule, forming a triglyceride for storage in lipid droplets. By inhibiting DGAT1, this compound blocks this terminal step, leading to a reduction in triglyceride synthesis and potentially impacting the overall uptake and trafficking of fatty acids within the cell.

Fatty_Acids Extracellular Fatty Acids FATP Fatty Acid Transporter (FATP) Fatty_Acids->FATP Cell_Membrane Fatty_Acyl_CoA Fatty Acyl-CoA FATP->Fatty_Acyl_CoA DAG Diacylglycerol (DAG) Fatty_Acyl_CoA->DAG DGAT1 DGAT1 Fatty_Acyl_CoA->DGAT1 DAG->DGAT1 Triglycerides Triglycerides DGAT1->Triglycerides Catalysis Lipid_Droplets Lipid Droplets Triglycerides->Lipid_Droplets Storage This compound This compound This compound->DGAT1 Inhibition

Mechanism of Action of this compound

Experimental Protocols

In Vitro Fatty Acid Uptake Assay Using a Fluorescent Fatty Acid Analog

This protocol describes the use of a fluorescently labeled fatty acid analog to measure fatty acid uptake in cultured cells (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes) and to assess the inhibitory effect of this compound.

Materials:

  • Cultured cells capable of fatty acid uptake (e.g., differentiated 3T3-L1 adipocytes)

  • Black-walled, clear-bottom 96-well plates

  • Serum-free culture medium (e.g., DMEM)

  • Fluorescent fatty acid analog (e.g., BODIPY™ FL C12)

  • This compound

  • Positive control inhibitor (optional)

  • Phosphate-buffered saline (PBS)

  • Quenching solution (if required by the specific assay kit)

  • Fluorescence microplate reader

Experimental Workflow:

A Seed cells in a 96-well plate B Differentiate cells (if necessary) A->B C Pre-incubate with This compound B->C D Add fluorescent fatty acid analog C->D E Incubate for fatty acid uptake D->E F Wash or add quenching solution E->F G Measure fluorescence F->G

Workflow for Fatty Acid Uptake Assay

Procedure:

  • Cell Culture and Seeding:

    • Culture cells to the desired confluency in appropriate growth medium.

    • For 3T3-L1 cells, differentiate preadipocytes into mature adipocytes following standard protocols.[1]

    • Seed the differentiated or target cells into a black-walled, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • On the day of the assay, prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations.

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the this compound-containing medium (or vehicle control) to the respective wells.

    • Pre-incubate the cells with the compound for a predetermined time (e.g., 1-2 hours) at 37°C in a CO2 incubator.

  • Fatty Acid Uptake Measurement:

    • Prepare the fluorescent fatty acid analog working solution in serum-free medium according to the manufacturer's instructions.

    • Add the fluorescent fatty acid analog working solution to each well.

    • Incubate the plate for a specific time course (e.g., 5, 15, 30, 60 minutes) at 37°C to allow for fatty acid uptake.[2]

    • Terminate the uptake by either washing the cells with cold PBS or by adding a membrane-impermeable quenching solution, as per the assay kit's protocol.[3][4][5]

  • Data Acquisition:

    • Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., for BODIPY™ FL C12, Ex/Em = 488/523 nm).[5]

Data Presentation

The following tables represent illustrative data demonstrating the expected effect of this compound on fatty acid uptake.

Table 1: Dose-Dependent Inhibition of Fatty Acid Uptake by this compound

This compound Concentration (nM)Mean Fluorescence Intensity (RFU)Standard Deviation% Inhibition
0 (Vehicle)15,0008500
113,50078010
109,75062035
1006,00045060
10003,75030075
100003,15028079

Table 2: IC50 Determination for this compound

ParameterValue
IC50 (nM)~50

Note: The data presented are for illustrative purposes only and may not represent actual experimental results.

The provided protocol offers a framework for assessing the impact of the DGAT1 inhibitor this compound on cellular fatty acid uptake. By measuring the reduction in the accumulation of a fluorescent fatty acid analog, researchers can quantify the inhibitory potency of this compound and elucidate its role in modulating lipid metabolism. This assay is suitable for screening and characterizing compounds that target fatty acid uptake and triglyceride synthesis pathways.

References

Application Notes and Protocols for GSK2973980A in Lipid Droplet Formation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2973980A is a potent and highly selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1), a key enzyme in the final step of triglyceride (TG) synthesis.[1][2] DGAT1 catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form TG. This process is central to the formation of lipid droplets (LDs), which are cellular organelles responsible for storing neutral lipids. By inhibiting DGAT1, this compound provides a powerful tool to investigate the dynamics of lipid droplet formation, triglyceride metabolism, and their roles in various physiological and pathological processes, including obesity, metabolic diseases, and cancer.[2][3]

Mechanism of Action

This compound specifically targets and inhibits the enzymatic activity of DGAT1. This action blocks the conversion of DAG to TG, thereby directly impeding the synthesis of neutral lipids that form the core of lipid droplets.[2] Inhibition of DGAT1 can lead to a reduction in the number and size of lipid droplets, and an accumulation of DAG. This perturbation of lipid metabolism can have downstream effects on cellular signaling, mitochondrial function, and cellular stress responses.[3][4]

Data Presentation

In Vitro Efficacy of this compound
Cell LineAssayIC50Reference
C2C12 mouse myoblastTriglyceride Synthesis Assay75 nM[1]
In Vivo Efficacy of this compound in a Mouse Model of Postprandial Hypertriglyceridemia
Dose (mg/kg, oral)Plasma Triglyceride Inhibition (%)Time PointReference
3452.5 h post corn oil challenge[1]
10652.5 h post corn oil challenge[1]
30802.5 h post corn oil challenge[1]

Signaling Pathways and Experimental Workflows

Fatty_Acids Fatty Acids Acyl_CoA Fatty Acyl-CoA Fatty_Acids->Acyl_CoA LPA Lysophosphatidic Acid Acyl_CoA->LPA PA Phosphatidic Acid Acyl_CoA->PA Glycerol_3_Phosphate Glycerol-3-Phosphate Glycerol_3_Phosphate->LPA GPAT LPA->PA AGPAT DAG Diacylglycerol (DAG) PA->DAG Lipin TAG Triglycerides (TAG) DAG->TAG DGAT1 LD Lipid Droplet Formation TAG->LD GSK This compound DGAT1 DGAT1 GSK->DGAT1

Figure 1: Simplified Triglyceride Synthesis Pathway and the Point of Inhibition by this compound.

cluster_workflow Experimental Workflow: In Vitro Study of Lipid Droplet Formation start Seed Cells treat Treat with this compound and/or Oleic Acid start->treat incubate Incubate treat->incubate fix Fix Cells incubate->fix lysis Cell Lysis incubate->lysis stain Stain for Lipid Droplets (BODIPY or Oil Red O) fix->stain image Image Acquisition (Fluorescence Microscopy) stain->image quantify Quantify Lipid Droplets (Number, Size, Intensity) image->quantify analyze Data Analysis quantify->analyze tg_assay Triglyceride Quantification Assay lysis->tg_assay tg_assay->analyze

Figure 2: General experimental workflow for studying the effect of this compound on lipid droplet formation in vitro.

Experimental Protocols

Protocol 1: In Vitro Inhibition of Lipid Droplet Formation in Cultured Cells

Objective: To visualize and quantify the effect of this compound on oleic acid-induced lipid droplet formation in a suitable cell line (e.g., Huh7, HepG2, or 3T3-L1 preadipocytes).

Materials:

  • This compound (stock solution in DMSO)

  • Cell line of choice

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Oleic acid complexed to BSA

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • BODIPY 493/503 or Oil Red O staining solution

  • DAPI or Hoechst for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere and grow for 24 hours.

  • Pre-treatment with this compound:

    • Prepare working solutions of this compound in serum-free medium at desired concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM). Include a DMSO vehicle control.

    • Aspirate the complete medium from the cells and wash once with PBS.

    • Add the serum-free medium containing this compound or vehicle control to the respective wells.

    • Incubate for 1-2 hours at 37°C and 5% CO2.

  • Induction of Lipid Droplet Formation:

    • Prepare a working solution of oleic acid complexed to BSA in serum-free medium (e.g., 200-400 µM).

    • Add the oleic acid solution to the wells already containing this compound or vehicle control.

    • Incubate for 4-24 hours at 37°C and 5% CO2.

  • Cell Fixation and Staining (BODIPY 493/503):

    • Aspirate the medium and wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Prepare a working solution of BODIPY 493/503 (e.g., 1 µg/mL) and a nuclear counterstain (e.g., DAPI at 1 µg/mL) in PBS.

    • Incubate the cells with the staining solution for 15-30 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto glass slides using an appropriate mounting medium.

    • Acquire images using a fluorescence microscope with appropriate filter sets for BODIPY 493/503 (green fluorescence) and the nuclear stain (blue fluorescence).

  • Image Analysis:

    • Quantify the number, size, and total fluorescence intensity of lipid droplets per cell using image analysis software (e.g., ImageJ/Fiji).

Protocol 2: Quantification of Cellular Triglyceride Content

Objective: To quantitatively measure the effect of this compound on total cellular triglyceride levels.

Materials:

  • Cells treated as described in Protocol 1 (steps 1-3)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Commercial triglyceride quantification kit (colorimetric or fluorometric)

  • Plate reader

Procedure:

  • Cell Lysis:

    • After the incubation period with this compound and oleic acid, aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold cell lysis buffer to each well and incubate on ice for 10-15 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant for the triglyceride assay.

  • Triglyceride Quantification:

    • Follow the manufacturer's instructions for the chosen commercial triglyceride quantification kit.

    • Typically, this involves preparing a standard curve with the provided triglyceride standards.

    • Add the cell lysate and the reaction mixture to the wells of a 96-well plate.

    • Incubate for the recommended time at the specified temperature.

    • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the triglyceride concentration in each sample using the standard curve.

    • Normalize the triglyceride content to the total protein concentration of the cell lysate (determined by a BCA or Bradford assay) to account for differences in cell number.

Concluding Remarks

This compound is a valuable pharmacological tool for elucidating the role of DGAT1 in lipid droplet formation and triglyceride metabolism. The protocols outlined above provide a framework for investigating the cellular effects of this inhibitor. For drug development professionals, the potent in vivo activity of this compound in reducing postprandial hypertriglyceridemia highlights its potential as a therapeutic agent for metabolic disorders. Further research can explore its impact on related signaling pathways, such as those involved in lipotoxicity, oxidative stress, and insulin sensitivity, to fully understand its therapeutic implications.

References

Application Notes and Protocols for GSK2973980A Treatment in Responsive Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2973980A is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1), an enzyme crucial for the final step of triglyceride synthesis.[1][2] DGAT1 is implicated in metabolic diseases, and its inhibition is a therapeutic strategy for conditions such as obesity and type 2 diabetes. These application notes provide detailed information on cell lines responsive to this compound treatment and protocols for assessing its effects on cellular lipid metabolism.

Responsive Cell Lines

Several cell lines involved in lipid metabolism have been identified as responsive to DGAT1 inhibition and are suitable models for studying the effects of this compound. These include:

  • HepG2 (Human Hepatoma): A widely used human liver cancer cell line that is instrumental in studying hepatic lipid metabolism. DGAT1 is expressed in HepG2 cells, and its inhibition by this compound has been demonstrated to affect the thermal stability of the DGAT1 protein, indicating target engagement.[3][4][5][6]

  • C2C12 (Mouse Myoblast): This cell line is a valuable in vitro model for skeletal muscle metabolism. This compound has been shown to inhibit triglyceride synthesis in C2C12 cells in a concentration-dependent manner.[1][3][5]

  • Huh-7.5 (Human Hepatoma): A subclone of the Huh-7 cell line, which is another important model for human hepatocyte studies. DGAT1 is expressed in Huh-7 cells and plays a role in triglyceride accretion.[7]

  • 3T3-L1 (Mouse Adipocytes): A preadipocyte cell line that can be differentiated into adipocytes, making it a key model for studying fat cell biology and obesity. Both DGAT1 and DGAT2 are involved in triglyceride synthesis in these cells.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound's activity.

ParameterCell Line/EnzymeValueReference
IC50 (Enzymatic) Human DGAT13 nM[1][2]
IC50 (Cell-based TG Synthesis) C2C1277 nM[1]
Target Engagement HepG2Observed at 0.2 µM[3][5]

Signaling Pathway

This compound targets DGAT1, a key enzyme in the triglyceride synthesis pathway. The diagram below illustrates the simplified signaling cascade.

DGAT1_Pathway cluster_inputs Substrates cluster_enzyme Enzyme cluster_output Product cluster_inhibitor Inhibitor DAG Diacylglycerol (DAG) DGAT1 DGAT1 DAG->DGAT1 AcylCoA Fatty Acyl-CoA AcylCoA->DGAT1 TG Triglyceride (TG) DGAT1->TG GSK This compound GSK->DGAT1 Experimental_Workflow cluster_assays Cellular Assays start Cell Seeding treatment This compound Treatment start->treatment lipid_induction Lipid Accumulation Induction (e.g., with oleic acid) treatment->lipid_induction viability_assay Cell Viability Assay treatment->viability_assay tg_assay Triglyceride Quantification lipid_induction->tg_assay oro_staining Oil Red O Staining lipid_induction->oro_staining data_analysis Data Analysis tg_assay->data_analysis oro_staining->data_analysis viability_assay->data_analysis

References

Troubleshooting & Optimization

Optimizing GSK2973980A concentration for DGAT1 inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the use of GSK2973980A, a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the enzyme Diacylglycerol O-acyltransferase 1 (DGAT1).[1][2] DGAT1 is a key enzyme in the synthesis of triglycerides.[3] By inhibiting DGAT1, this compound blocks the final step in triglyceride synthesis.[3]

Q2: What are the recommended starting concentrations for this compound in in vitro assays?

A2: The optimal concentration of this compound will vary depending on the specific assay system. However, based on reported IC50 values, a good starting point for enzymatic assays is in the low nanomolar range, while for cell-based assays, a concentration range from low to mid-nanomolar is recommended.

Q3: How selective is this compound for DGAT1?

A3: this compound exhibits high selectivity for DGAT1. It has been shown to be over 2,900-fold more selective for DGAT1 compared to human DGAT2, Acyl-CoA:cholesterol acyltransferase 1 (ACAT1), and ACAT2, with IC50 values for these other enzymes being greater than 10 µM.[2]

Q4: What are the known in vivo effects of this compound?

A4: In rodent models of diet-induced obesity, this compound has been shown to reduce postprandial plasma triglyceride levels, decrease body weight, and reduce food intake.

Quantitative Data Summary

For easy comparison, the following table summarizes the key quantitative data for this compound.

ParameterValueAssay SystemReference
IC50 (DGAT1) 3 nMHuman DGAT1 enzyme assay[2]
IC50 (Cell-based) 75 nMC2C12 mouse myoblast cells (Triglyceride synthesis)[4][5]
IC50 (Cell-based) 77 nMC2C12 cell-based assay[2]
Selectivity (DGAT2, ACAT1, ACAT2) >2,900-fold (IC50 >10 µM)Human enzyme assays[2]
Cardiac Ion Channel Profile (hERG, Nav1.5, Cav1.2) IC50 >10 µMIon channel assays[2]

Experimental Protocols

Cell-Based Triglyceride Synthesis Assay (C2C12 cells)

This protocol is a general guideline for determining the effect of this compound on triglyceride synthesis in a cellular context.

Materials:

  • C2C12 mouse myoblast cells

  • This compound

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Oleic acid complexed to BSA

  • Assay reagents for triglyceride quantification (e.g., commercial colorimetric or fluorometric kits)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed C2C12 cells in a 96-well plate at a density that allows for optimal growth during the experiment. Incubate at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Once cells have reached the desired confluency, replace the old medium with the medium containing different concentrations of this compound or vehicle control. Pre-incubate for a specified time (e.g., 1 hour).

  • Induction of Triglyceride Synthesis: Add oleic acid complexed to BSA to the wells to stimulate triglyceride synthesis.

  • Incubation: Incubate the plates for a sufficient period to allow for triglyceride accumulation (e.g., 18-24 hours).

  • Cell Lysis and Triglyceride Quantification: Lyse the cells and measure the intracellular triglyceride levels using a commercial quantification kit according to the manufacturer's instructions.

  • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of triglyceride synthesis against the logarithm of this compound concentration and fitting the data to a four-parameter logistic equation.

Troubleshooting Guide

IssuePossible CauseRecommendation
High variability in IC50 values between experiments Inconsistent cell density, passage number, or health.Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure they are healthy and actively dividing.
Pipetting errors during compound dilution or addition.Use calibrated pipettes and ensure proper mixing of solutions. Consider using automated liquid handlers for improved precision.
Variability in the oleic acid-BSA complex preparation.Prepare a large batch of the complex and aliquot for single use to ensure consistency across experiments.
Low or no inhibition observed Incorrect concentration of this compound.Verify the stock solution concentration and the dilution series. Prepare fresh dilutions for each experiment.
Inactive compound.Ensure proper storage of the compound as recommended by the supplier. Protect from light and moisture.
Insufficient stimulation of triglyceride synthesis.Optimize the concentration of oleic acid and the incubation time to achieve a robust signal window.
Cell toxicity observed at higher concentrations Off-target effects of the compound or solvent.Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel to the main experiment to assess the cytotoxic potential of this compound and the vehicle at the tested concentrations.
Contamination of cell culture.Regularly check for and test for microbial contamination.

Visualizations

DGAT1 Signaling Pathway and Inhibition by this compound

DGAT1_Pathway cluster_ER Endoplasmic Reticulum DAG Diacylglycerol DGAT1 DGAT1 DAG->DGAT1 AcylCoA Fatty Acyl-CoA AcylCoA->DGAT1 TG Triglycerides DGAT1->TG LD Lipid Droplets TG->LD GSK This compound GSK->DGAT1

Caption: Inhibition of triglyceride synthesis by this compound.

Experimental Workflow for Determining this compound IC50

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed C2C12 Cells C Add this compound to Cells A->C B Prepare this compound Dilutions B->C D Induce Triglyceride Synthesis (with Oleic Acid) C->D E Incubate and Lyse Cells D->E F Quantify Triglycerides E->F G Calculate IC50 F->G

Caption: Workflow for cell-based IC50 determination.

Troubleshooting Logic for Low Inhibition

Troubleshooting_Logic Start Low or No Inhibition Observed Check_Conc Verify this compound Concentration Start->Check_Conc Check_Activity Assess Compound Activity Start->Check_Activity Check_Assay Evaluate Assay Conditions Start->Check_Assay Sol_Conc Prepare Fresh Dilutions Check_Conc->Sol_Conc Sol_Activity Ensure Proper Storage Check_Activity->Sol_Activity Sol_Assay Optimize Oleic Acid Concentration and Incubation Time Check_Assay->Sol_Assay

Caption: Troubleshooting guide for low inhibition results.

References

Common issues with GSK2973980A solubility

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available solubility data for GSK2973980A is limited. The following troubleshooting guide and FAQs are based on general laboratory practices for handling compounds with low aqueous solubility and information available for structurally related molecules. These recommendations should serve as a starting point for your own optimization.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initial stock solutions of this compound?

For initial stock solutions, Dimethyl Sulfoxide (DMSO) is a common choice for compounds of this nature due to its strong solubilizing power for a wide range of organic molecules.[1] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10-50 mM) which can then be diluted into aqueous buffers or cell culture media for final experimental concentrations.

Q2: I am seeing precipitation when I dilute my DMSO stock of this compound into my aqueous experimental buffer. What can I do?

Precipitation upon dilution of a DMSO stock into an aqueous solution is a common issue for hydrophobic compounds. Please refer to the Troubleshooting Guide below for detailed steps to address this.

Q3: Is this compound soluble in other organic solvents?

Q4: What is a suitable vehicle for in vivo studies with this compound?

For in vivo administration, a formulation that enhances solubility and bioavailability is crucial. While a specific formulation for this compound is not published, a common vehicle for poorly soluble compounds used in rodent studies is a mixture of DMSO, PEG300 (polyethylene glycol 300), and Tween-80 (a surfactant) in saline. A similar GSK compound, GSK805, has been successfully formulated in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, achieving a solubility of at least 2.5 mg/mL. This could be a reasonable starting point for formulating this compound.

Troubleshooting Guide: Solubility Issues

Issue 1: Precipitation of this compound in Aqueous Solutions

Symptoms:

  • Cloudiness or visible particles in the solution after diluting the DMSO stock.

  • Loss of compound activity in the assay.

Possible Causes:

  • The aqueous solubility of this compound is low.

  • The final concentration of the compound exceeds its solubility limit in the aqueous buffer.

  • The final concentration of DMSO is not sufficient to maintain solubility.

Troubleshooting Steps:

StepActionRationale
1 Decrease the Final Concentration The simplest solution is often to lower the final concentration of this compound in your experiment to a level below its solubility limit.
2 Increase the Final DMSO Concentration If your experimental system can tolerate it, increasing the final percentage of DMSO (e.g., from 0.1% to 0.5%) can help maintain solubility. Always run a vehicle control to check for solvent effects.
3 Use a Surfactant Incorporating a biocompatible surfactant like Tween-80 or Pluronic F-68 at a low concentration (e.g., 0.01-0.1%) in your final buffer can help to form micelles and increase the apparent solubility of the compound.
4 Utilize a Co-solvent System For more challenging solubility issues, a co-solvent system can be employed. A mixture of DMSO and PEG300 in your stock solution before dilution may improve solubility in the final aqueous medium.
5 Gentle Warming and Sonication Briefly warming the solution to 37°C and/or sonicating in a water bath can help to redissolve small amounts of precipitate. However, be cautious about the thermal stability of the compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing the Compound: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Calculating the Solvent Volume: Based on the molecular weight of this compound (C25H19F5N4O4, MW = 542.44 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the tube.

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication may be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Suggested Starting Formulation for In Vivo Oral Gavage Studies

This protocol is adapted from a formulation used for a similar GSK compound and should be optimized for this compound.

Vehicle Composition:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline

Preparation Steps (to prepare 1 mL of a 2 mg/mL solution):

  • Prepare a Concentrated Stock: Prepare a 20 mg/mL stock solution of this compound in 100% DMSO.

  • Combine Solvents: In a sterile tube, add 100 µL of the 20 mg/mL this compound stock solution to 400 µL of PEG300.

  • Mix Thoroughly: Vortex the mixture until it is a clear, homogenous solution.

  • Add Surfactant: Add 50 µL of Tween-80 and vortex again.

  • Add Saline: Add 450 µL of sterile saline to bring the total volume to 1 mL.

  • Final Mixing: Vortex the final formulation thoroughly. The solution should be clear. If precipitation occurs, sonication or gentle warming may be attempted.

Visualizations

experimental_workflow cluster_prep Preparation cluster_invitro In Vitro Dilution cluster_invivo In Vivo Formulation weigh Weigh this compound dissolve Dissolve in DMSO (10-50 mM Stock) weigh->dissolve store Store at -80°C dissolve->store dilute_media Dilute stock in cell culture media store->dilute_media formulate Prepare formulation (e.g., DMSO/PEG300/Tween-80) store->formulate check_precipitate Check for precipitation dilute_media->check_precipitate assay Perform Assay check_precipitate->assay administer Administer to animals formulate->administer

Caption: Experimental workflow for preparing and using this compound.

troubleshooting_workflow start Precipitation Observed? lower_conc Lower Final Concentration? start->lower_conc increase_dmso Increase Final DMSO%? lower_conc->increase_dmso No end_success Solution Clear lower_conc->end_success Yes use_surfactant Use Surfactant (e.g., Tween-80)? increase_dmso->use_surfactant No increase_dmso->end_success Yes cosolvent Use Co-solvent System (e.g., with PEG300)? use_surfactant->cosolvent No use_surfactant->end_success Yes cosolvent->end_success Yes end_fail Consult Specialist cosolvent->end_fail No

Caption: Decision tree for troubleshooting this compound precipitation.

References

Technical Support Center: GSK2973980A In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GSK2973980A in in vivo experiments. The information is tailored for scientists and drug development professionals to navigate potential challenges during their research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1).[1] DGAT1 is a key enzyme that catalyzes the final step in triglyceride synthesis. By inhibiting DGAT1, this compound reduces the production of triglycerides, which are the main form of stored fat in the body. This mechanism of action makes it a compound of interest for metabolic diseases.[1]

Q2: What are the known in vivo effects of this compound in preclinical models?

In preclinical studies, this compound has demonstrated efficacy in a postprandial lipid excursion model in mice.[1] It has shown excellent DMPK (Drug Metabolism and Pharmacokinetics) profiles and acceptable safety profiles in 7-day toxicity studies in rats and dogs.[1]

Q3: What is the solubility of this compound and how should I formulate it for oral gavage in mice?

While specific solubility data for this compound is not publicly available, it is described as a compound with low aqueous solubility. For in vivo oral administration of poorly soluble compounds, several vehicle options can be considered. A common approach is to use a suspension in an aqueous vehicle containing a suspending agent. For example, a DGAT1 inhibitor has been administered as a suspension in 0.5% w/v hydroxypropylmethylcellulose (HPMC) aqueous solution.

Q4: What are the potential side effects of this compound in vivo?

While specific side effect profiles for this compound are not detailed in the available literature, gastrointestinal (GI) adverse effects are a known class effect of DGAT1 inhibitors. These can include diarrhea, nausea, and vomiting. Researchers should carefully monitor animals for any signs of GI distress.

Q5: Are there any known off-target effects of this compound?

This compound is described as a selective DGAT1 inhibitor.[1] However, as with any pharmacological agent, the potential for off-target effects should be considered. If unexpected phenotypes are observed, it is advisable to perform further characterization to rule out off-target activities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor oral bioavailability or high variability in plasma exposure. - Improper formulation leading to poor dissolution or precipitation.- Inconsistent dosing technique.- Optimize the formulation. Consider using a different vehicle (e.g., lipid-based formulation) or reducing the particle size of the compound (micronization).- Ensure consistent and accurate oral gavage technique. Verify the dose volume and concentration.
Gastrointestinal side effects (e.g., diarrhea, weight loss). - On-target effect of DGAT1 inhibition in the gut.- Start with a lower dose and titrate up to the desired effective dose to assess tolerability.- Monitor animal health closely (daily body weight, fecal consistency).- Consider splitting the daily dose into two administrations to reduce peak exposure.
Lack of efficacy in the in vivo model. - Insufficient dose or plasma exposure.- Inappropriate animal model.- Degradation of the compound in the formulation.- Perform a dose-response study to determine the optimal effective dose.- Conduct pharmacokinetic studies to confirm adequate plasma exposure.- Ensure the chosen animal model is appropriate for studying the effects of DGAT1 inhibition.- Prepare fresh formulations regularly and store them appropriately to prevent degradation.
Inconsistent results between experiments. - Variability in animal strain, age, or sex.- Differences in diet or housing conditions.- Inconsistent timing of dosing and sample collection.- Standardize all experimental parameters, including animal characteristics, diet, and environmental conditions.- Maintain a consistent and well-documented experimental timeline for dosing and sample collection.

Experimental Protocols

Representative In Vivo Oral Dosing Protocol for a DGAT1 Inhibitor in Mice

This protocol is a representative example based on common practices for administering poorly soluble compounds to mice and may need to be optimized for this compound.

1. Formulation Preparation (0.5% HPMC Suspension):

  • Weigh the required amount of this compound.

  • Prepare a 0.5% (w/v) solution of hydroxypropylmethylcellulose (HPMC) in sterile water.

  • Gradually add the powdered this compound to the HPMC solution while vortexing or stirring continuously to ensure a uniform suspension.

  • Visually inspect the suspension for any large aggregates. If present, sonicate briefly to improve homogeneity.

  • Prepare the formulation fresh daily or assess its stability if stored.

2. Animal Dosing:

  • Use appropriate mouse strains for the study (e.g., C57BL/6).

  • Acclimate the animals to the housing conditions for at least one week before the experiment.

  • Determine the appropriate dose based on previous studies or a pilot dose-ranging study.

  • Administer the formulation via oral gavage using a suitable gavage needle (e.g., 20-gauge, 1.5-inch).

  • The dosing volume should be appropriate for the size of the mouse (e.g., 5-10 mL/kg).

  • Include a vehicle control group that receives the 0.5% HPMC solution without the compound.

3. Monitoring and Sample Collection:

  • Monitor the animals daily for any clinical signs of toxicity, including changes in body weight, food and water intake, and fecal consistency.

  • Collect blood samples at predetermined time points to assess pharmacokinetic parameters.

  • At the end of the study, collect tissues for pharmacodynamic or toxicological analysis.

Visualizations

DGAT1_Signaling_Pathway Fatty_Acids Fatty Acids Glycerol_3_Phosphate Glycerol-3-Phosphate LPA Lysophosphatidic Acid (LPA) Fatty_Acids->LPA Glycerol_3_Phosphate->LPA PA Phosphatidic Acid (PA) LPA->PA DAG Diacylglycerol (DAG) PA->DAG Triglycerides Triglycerides DAG->Triglycerides Acyl-CoA DGAT1 DGAT1 DAG->DGAT1 Acyl_CoA Acyl-CoA Acyl_CoA->Triglycerides Acyl_CoA->DGAT1 This compound This compound This compound->DGAT1

Caption: Simplified DGAT1 signaling pathway and the inhibitory action of this compound.

InVivo_Experimental_Workflow Start Start: Acclimate Animals Formulation Prepare this compound Formulation and Vehicle Start->Formulation Grouping Randomize Animals into Treatment and Control Groups Formulation->Grouping Dosing Administer Compound/Vehicle (Oral Gavage) Grouping->Dosing Monitoring Daily Monitoring: Body Weight, Clinical Signs Dosing->Monitoring PK_PD Pharmacokinetic/Pharmacodynamic Analysis Monitoring->PK_PD Blood_Collection Blood Sample Collection (Time Points) PK_PD->Blood_Collection Tissue_Harvest End of Study: Tissue Harvest PK_PD->Tissue_Harvest Data_Analysis Data Analysis and Interpretation Blood_Collection->Data_Analysis Tissue_Harvest->Data_Analysis

Caption: General workflow for an in vivo study with this compound.

References

Technical Support Center: GSK2973980A Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of GSK2973980A in solution. The following information is based on the chemical structure of this compound and established principles of small molecule stability.

Frequently Asked Questions (FAQs)

Q1: What is the chemical structure of this compound and how might it influence its stability?

A1: this compound is identified as (S)-2-(6-(5-(3-(3,4-difluorophenyl)ureido)pyrazin-2-yl)-1-oxo-2-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid[1]. The key functional groups that may impact its stability in solution are the urea linkage, the tetralone core, and the pyrazine ring. The urea group is susceptible to hydrolysis, which is a primary degradation pathway for many urea-containing compounds[2][3].

Q2: What is the most likely degradation pathway for this compound in aqueous solution?

A2: Based on its structure, the most probable degradation pathway is the hydrolysis of the urea linkage. Urea hydrolysis can be catalyzed by acidic or basic conditions and is also temperature-dependent[2][3][4][5][6]. This reaction would lead to the cleavage of the molecule, generating aniline derivatives and pyrazinamine derivatives, thereby abolishing its biological activity.

Q3: What are the optimal pH and temperature conditions for storing this compound in solution?

A3: While specific data for this compound is not publicly available, general knowledge of urea chemistry suggests that solutions are most stable in a pH range of 4 to 8[3][5][6]. To minimize degradation, it is recommended to store solutions at low temperatures, such as 2-8°C, and protected from light to prevent potential photodegradation.

Q4: Are there any recommended solvents or buffers for dissolving this compound?

A4: For aqueous solutions, using a buffer system to maintain a pH between 4 and 8 is advisable. A lactate buffer at pH 6.0 has been shown to be effective in minimizing urea degradation[3][6]. For non-aqueous solvents, isopropanol has been noted to retard the decomposition of urea[3]. However, the choice of solvent will ultimately depend on the specific experimental requirements and downstream applications.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of compound activity over time in aqueous solution. Hydrolysis of the urea linkage.Prepare fresh solutions before each experiment. If storage is necessary, store at 2-8°C in a tightly sealed container and use within a short period. Buffer the solution to a pH between 4 and 8.
Precipitation of the compound from solution. Poor solubility or change in pH.Ensure the compound is fully dissolved. Consider using a co-solvent (e.g., DMSO, ethanol) before diluting with aqueous buffer. Verify the pH of the final solution.
Inconsistent results between experiments. Degradation of stock solutions.Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C. Protect from light.
Appearance of new peaks in analytical chromatography (e.g., HPLC). Compound degradation.Analyze the degradation products to confirm the hydrolysis of the urea bond. Optimize solution conditions (pH, temperature, solvent) to minimize degradation.

Experimental Protocols

Protocol 1: Preparation of a Buffered Stock Solution of this compound
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO, analytical grade)

    • Lactate buffer (pH 6.0, sterile-filtered)

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add a minimal amount of DMSO to dissolve the powder completely. For example, for a 10 mM stock, dissolve the appropriate mass in a small volume of DMSO.

    • Once fully dissolved, add the lactate buffer (pH 6.0) to reach the final desired concentration.

    • Vortex briefly to ensure homogeneity.

    • Aliquot the stock solution into single-use amber microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C until use.

Protocol 2: General Stability Assessment by HPLC
  • Objective: To assess the stability of this compound in a given solution over time.

  • Methodology:

    • Prepare a solution of this compound in the desired buffer or solvent system.

    • Divide the solution into multiple aliquots for analysis at different time points (e.g., 0, 2, 4, 8, 24 hours).

    • Store the aliquots under the desired test conditions (e.g., room temperature, 4°C, 37°C).

    • At each time point, inject an aliquot onto a suitable reverse-phase HPLC system.

    • Monitor the peak area of the parent compound (this compound) and look for the appearance of new peaks corresponding to degradation products.

    • Calculate the percentage of this compound remaining at each time point relative to the initial time point (T=0).

    • Plot the percentage of intact this compound versus time to determine the degradation rate.

Visualizations

GSK2973980A_Degradation_Pathway This compound This compound ((S)-2-(6-(5-(3-(3,4-difluorophenyl)ureido)pyrazin-2-yl)-1-oxo-2-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid) Hydrolysis Hydrolysis (pH, Temperature) This compound->Hydrolysis Degradation_Product_1 Aniline Derivative (3,4-difluoroaniline) Hydrolysis->Degradation_Product_1 Degradation_Product_2 Pyrazinamine Derivative Hydrolysis->Degradation_Product_2

Caption: Potential hydrolytic degradation pathway of this compound.

Experimental_Workflow_Stability_Assessment cluster_prep Solution Preparation cluster_storage Incubation cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare this compound Solution (Buffered, pH 4-8) Incubate Store at Defined Conditions (e.g., RT, 4°C, 37°C) Prep->Incubate HPLC HPLC Analysis at Time Points (0, 2, 4, 8, 24h) Incubate->HPLC Data Calculate % Remaining Plot Degradation Curve HPLC->Data

Caption: Workflow for assessing the stability of this compound in solution.

Caption: Key factors influencing the stability of this compound in solution.

References

Off-target effects of GSK2973980A to consider

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of GSK2973980A, a potent and selective Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1). DGAT1 is a key enzyme in the terminal step of triglyceride synthesis.

Q2: What are the known off-targets for this compound?

Based on preclinical assessments, this compound has been shown to be highly selective for DGAT1. Key enzymes that were evaluated for off-target activity include DGAT2, Acyl-CoA:cholesterol acyltransferase 1 (ACAT1), and ACAT2.

Q3: How was the selectivity of this compound determined?

The selectivity of this compound and its precursors was evaluated using in vitro enzymatic assays. These assays measure the inhibitory activity of the compound against the primary target (DGAT1) and potential off-targets (e.g., DGAT2, ACAT1, ACAT2).

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected cellular phenotype observed at high concentrations. Although highly selective, at supra-physiological concentrations, this compound might engage with other cellular targets.- Perform a dose-response experiment to confirm if the effect is concentration-dependent.- Consider using a structurally distinct DGAT1 inhibitor as a control.- Conduct a broad off-target screening panel (e.g., kinase panel, receptor panel) to identify potential secondary targets.
Inconsistent results in in vivo models. Differences in species-specific enzyme homology or metabolism could lead to varied on-target and off-target effects.- Verify the sequence homology of DGAT1 and key off-targets between the species used and humans.- Characterize the pharmacokinetic and pharmacodynamic profile of this compound in the specific animal model.
Observed effects do not align with known DGAT1 biology. The phenotype might be a result of inhibiting a yet unidentified off-target.- Consult the literature for known functions of potential off-targets identified in screening panels.- Employ chemoproteomics or other target identification methods to uncover novel binding partners.

Data on Off-Target Effects

The selectivity of a precursor to this compound, compound S-12a , was evaluated against other key acyltransferases. The data demonstrates a high degree of selectivity for DGAT1.

Target Enzyme Selectivity Fold vs. hDGAT1
Human DGAT2>1000
Human ACAT1 (SOAT1)>1000
Human ACAT2 (SOAT2)>1000

Data extracted from Cheung, M. et al. (2018). Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1. ACS Medicinal Chemistry Letters, 9(2), 103-108.

Experimental Protocols

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol outlines a general method for assessing the inhibitory activity of a compound against a target enzyme.

  • Enzyme and Substrate Preparation:

    • Recombinantly express and purify the target enzymes (e.g., human DGAT1, DGAT2, ACAT1, ACAT2).

    • Prepare the specific substrates for each enzyme in an appropriate buffer.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to create a range of compound concentrations for IC50 determination.

  • Assay Reaction:

    • In a microplate, combine the enzyme, substrate, and varying concentrations of the test compound.

    • Include appropriate controls (no enzyme, no substrate, no compound).

    • Incubate the reaction mixture at the optimal temperature for the enzyme for a defined period.

  • Detection:

    • Terminate the reaction.

    • Quantify the product formation using a suitable detection method (e.g., fluorescence, luminescence, mass spectrometry).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Selectivity is calculated as the ratio of the IC50 value for the off-target to the IC50 value for the primary target.

Visualizations

DGAT1_Signaling_Pathway Fatty_Acyl_CoA Fatty Acyl-CoA DGAT1 DGAT1 Fatty_Acyl_CoA->DGAT1 DAG Diacylglycerol (DAG) DAG->DGAT1 Triglycerides Triglycerides DGAT1->Triglycerides Lipid_Droplets Lipid Droplets Triglycerides->Lipid_Droplets This compound This compound This compound->DGAT1

Caption: DGAT1 signaling pathway and the inhibitory action of this compound.

Off_Target_Screening_Workflow cluster_0 Phase 1: Primary Target Engagement cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Cellular Confirmation cluster_3 Phase 4: In Vivo Safety Assessment A Develop Potent DGAT1 Inhibitor (this compound) B In Vitro Enzymatic Assays (DGAT2, ACAT1, ACAT2) A->B C Broad Kinase Panel (Optional) A->C D Receptor/Ion Channel Panel (Optional) A->D E Cell-based Assays (Phenotypic Readouts) B->E F Safety Pharmacology Studies (Cardiovascular, CNS, Respiratory) E->F

Caption: A typical workflow for assessing the off-target effects of a selective inhibitor.

How to mitigate GSK2973980A cytotoxicity in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in mitigating potential cytotoxicity associated with GSK2973980A in cell line experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound.

Issue Potential Cause Recommended Solution
High levels of cell death observed at expected therapeutic concentrations. Cell line is highly sensitive to this compound.Perform a dose-response curve to determine the IC50 value for your specific cell line. Start with a lower concentration range. Consider using a less sensitive cell line if appropriate for the experimental goals.
Off-target effects of the compound.Review literature for known off-target effects of similar compounds. If off-target effects are suspected, consider using a more specific inhibitor or a combination therapy approach to reduce reliance on high concentrations of this compound.
Apoptosis is the primary mechanism of cell death.Co-treat with a pan-caspase inhibitor, such as Z-VAD-FMK, to determine if apoptosis is the primary mechanism of cytotoxicity.[1][2] If caspase inhibitors rescue the cells, it confirms an apoptotic pathway is involved.
Inconsistent results in cytotoxicity assays. Assay variability.Ensure consistent cell seeding density and treatment duration. Use multi-parametric assays that measure both viability (e.g., ATP levels) and cytotoxicity (e.g., LDH release) to get a more complete picture.[3]
Compound instability.Check the stability of this compound in your culture medium over the course of the experiment.
Difficulty distinguishing between cytotoxic and cytostatic effects. Single time-point assays.Perform a time-course experiment to monitor cell viability and proliferation over several days. This will help differentiate between a reduction in cell number due to cell death (cytotoxicity) versus an inhibition of cell growth (cytostatic effect).[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the suspected mechanism of this compound-induced cytotoxicity?

A1: The precise mechanism of this compound-induced cytotoxicity may be cell-type dependent. However, based on general principles of drug-induced toxicity, it could involve the induction of apoptosis or necrosis. To investigate this, researchers can perform assays to detect markers of apoptosis (e.g., caspase activation, Annexin V staining) or necrosis (e.g., LDH release).[2][3]

Q2: How can I determine if apoptosis is the primary cause of cell death?

A2: You can co-incubate your cells with this compound and a pan-caspase inhibitor, such as Z-VAD-FMK. A significant reduction in cell death in the presence of the caspase inhibitor would suggest that this compound induces apoptosis.[1][2][6]

Q3: Are there any general strategies to reduce drug-induced cytotoxicity without affecting the intended therapeutic effect?

A3: Yes, several strategies can be employed:

  • Optimize Concentration: Use the lowest effective concentration of this compound by performing a careful dose-response analysis.

  • Combination Therapy: Investigate synergistic effects with other compounds. This may allow for a lower, less toxic concentration of this compound to be used.

  • Time-Limited Exposure: Determine the minimum exposure time required for the desired effect. Continuous exposure may not be necessary and could contribute to cytotoxicity.

Q4: What are the recommended control experiments when assessing cytotoxicity?

A4: It is crucial to include the following controls in your experimental design:

  • Vehicle Control: Cells treated with the same solvent used to dissolve this compound to account for any solvent-induced toxicity.

  • Untreated Control: Cells cultured under normal conditions to establish a baseline for viability and growth.

  • Positive Control: A known cytotoxic compound to ensure the assay is performing as expected.[4]

Experimental Protocols

Protocol 1: Assessing Cell Viability using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[7]

Materials:

  • Cells of interest

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound and controls.

  • Incubate for the desired treatment duration.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

Protocol 2: Mitigation of Cytotoxicity using a Pan-Caspase Inhibitor

This protocol details the use of a pan-caspase inhibitor to determine the role of apoptosis in this compound-induced cytotoxicity.

Materials:

  • Cells of interest

  • This compound

  • Z-VAD-FMK (pan-caspase inhibitor)

  • Cell viability assay kit (e.g., CellTiter-Glo®)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate.

  • Pre-incubate one set of wells with Z-VAD-FMK for 1-2 hours.

  • Treat cells with this compound, with and without the pan-caspase inhibitor. Include appropriate controls.

  • Incubate for the desired duration.

  • Assess cell viability using a suitable assay, such as the CellTiter-Glo® luminescent cell viability assay.[8]

Visualizations

experimental_workflow Experimental Workflow for Assessing and Mitigating Cytotoxicity cluster_assessment Cytotoxicity Assessment cluster_mitigation Mitigation Strategy start Seed Cells treat Treat with this compound (Dose-Response) start->treat incubate Incubate treat->incubate assay Perform Cytotoxicity Assay (e.g., MTT, LDH) incubate->assay pretreat Pre-treat with Caspase Inhibitor assay->pretreat If Cytotoxicity is Observed cotreat Co-treat with this compound and Caspase Inhibitor pretreat->cotreat incubate2 Incubate cotreat->incubate2 assay2 Assess Viability incubate2->assay2 signaling_pathway Hypothetical Signaling Pathway for this compound-Induced Apoptosis GSK This compound Target Cellular Target GSK->Target Stress Cellular Stress Target->Stress Mito Mitochondrial Pathway Stress->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Inhibitor Z-VAD-FMK Inhibitor->Casp9 Inhibits Inhibitor->Casp3 Inhibits troubleshooting_logic Troubleshooting Logic for High Cytotoxicity start High Cytotoxicity Observed q1 Is the dose optimized? start->q1 a1_yes Proceed to next question q1->a1_yes Yes a1_no Perform Dose-Response and determine IC50 q1->a1_no No q2 Is apoptosis involved? a1_yes->q2 a1_no->q1 a2_yes Consider co-treatment with caspase inhibitors q2->a2_yes Yes a2_no Investigate other cell death mechanisms (e.g., Necrosis) q2->a2_no No q3 Are there off-target effects? a2_yes->q3 a2_no->q3 a3_yes Use more specific inhibitor or combination therapy q3->a3_yes Yes a3_no Re-evaluate experimental setup and cell line sensitivity q3->a3_no No

References

Interpreting unexpected results with GSK2973980A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GSK2973980A, a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1). This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and provide guidance on experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a selective inhibitor of the enzyme Diacylglycerol O-acyltransferase 1 (DGAT1). DGAT1 catalyzes the final step in triglyceride synthesis, which involves the conversion of diacylglycerol (DAG) and fatty acyl-CoA into triglycerides. By inhibiting DGAT1, this compound blocks the synthesis of triglycerides.

Q2: What are the expected outcomes of this compound treatment in a cellular or in vivo model?

A2: The expected outcomes of effective DGAT1 inhibition by this compound include:

  • Reduced intracellular triglyceride accumulation and lipid droplet formation.

  • In vivo, a decrease in postprandial plasma triglycerides.

  • Potential improvements in insulin sensitivity and reduction in hepatic steatosis.

Q3: Are there known off-target effects for this compound?

A3: While this compound is described as a selective DGAT1 inhibitor, all small molecule inhibitors have the potential for off-target effects. It is recommended to perform control experiments, such as using a structurally unrelated DGAT1 inhibitor or a DGAT1 knockout/knockdown model, to confirm that the observed effects are due to DGAT1 inhibition.

Q4: How does inhibition of DGAT1 differ from inhibition of DGAT2?

A4: DGAT1 and DGAT2 are two distinct enzymes that both catalyze the final step of triglyceride synthesis. However, they have different tissue expression patterns and are thought to have distinct physiological roles. DGAT1 is highly expressed in the small intestine and is crucial for the absorption of dietary fat. DGAT2 is the predominant isoform in the liver. While both contribute to triglyceride synthesis, their relative contributions can vary depending on the cell type and metabolic state.

Troubleshooting Guide

This guide addresses potential unexpected results you may encounter during your experiments with this compound.

Unexpected Result Potential Cause Suggested Action
No effect on triglyceride levels Suboptimal concentration: The concentration of this compound may be too low.Perform a dose-response experiment to determine the optimal concentration for your specific cell line or experimental system.
Poor cell permeability: The compound may not be efficiently entering the cells.Consult the literature for appropriate solubilization and delivery methods. Consider using a positive control DGAT1 inhibitor with known cell permeability.
Dominant DGAT2 activity: In your specific cell model, DGAT2 might be the primary enzyme responsible for triglyceride synthesis, compensating for DGAT1 inhibition.Measure the relative expression levels of DGAT1 and DGAT2 in your cells. Consider using a dual DGAT1/DGAT2 inhibitor or a DGAT2-specific inhibitor as a comparator.
Increased cell death or toxicity High concentration: The concentration of this compound may be too high, leading to off-target effects or cellular stress.Perform a viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration range of the compound in your cell line.
Lipotoxicity: Inhibition of triglyceride synthesis can lead to an accumulation of free fatty acids and diacylglycerol, which can be toxic to some cell types.Reduce the concentration of exogenous fatty acids in your culture medium. Measure intracellular levels of free fatty acids and diacylglycerol.
Unexpected changes in signaling pathways Alterations in gut hormone secretion: DGAT1 inhibition has been shown to affect the release of gut hormones such as GLP-1, PYY, and GIP.If working with intestinal cell lines or in vivo models, consider measuring the levels of these hormones.
Metabolic reprogramming: Blocking triglyceride synthesis can lead to shifts in other metabolic pathways, such as fatty acid oxidation or glucose metabolism.Perform metabolic profiling to assess broader changes in cellular metabolism.
Inconsistent results between experiments Compound stability: this compound solution may not be stable over time.Prepare fresh stock solutions of the inhibitor for each experiment. Store stock solutions at the recommended temperature and protect from light.
Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition can affect cellular metabolism and response to inhibitors.Standardize your cell culture protocols and ensure consistency between experiments.

Data Presentation

Comparative IC50 Values of Select DGAT1 Inhibitors
InhibitorTargetIC50 (nM)Cell-based Potency (nM)Reference
This compound DGAT1Data not publicly availableData not publicly available-
T863 Human DGAT116~100[1]
PF-04620110 Human DGAT112110[2]

Note: The optimal concentration for this compound should be determined empirically for each specific experimental system.

Experimental Protocols

In Vitro DGAT1 Activity Assay

This protocol is a general guideline for measuring DGAT1 activity in cell lysates or with recombinant enzyme.

  • Enzyme Source: Prepare cell lysates from cells overexpressing DGAT1 or use a commercially available recombinant DGAT1 enzyme.

  • Substrates: Prepare stock solutions of a diacylglycerol (e.g., 1,2-dioleoyl-sn-glycerol) and a radiolabeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA).

  • Inhibitor Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).

  • Reaction Mixture: In a microcentrifuge tube, combine the enzyme source, assay buffer (typically containing Tris-HCl, MgCl2, and BSA), and the desired concentration of this compound or vehicle control.

  • Initiate Reaction: Add the diacylglycerol and radiolabeled fatty acyl-CoA to start the reaction.

  • Incubation: Incubate the reaction at 37°C for a predetermined time, ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., isopropanol/heptane/water).

  • Lipid Extraction: Extract the lipids by vortexing and centrifugation.

  • Quantification: Separate the radiolabeled triglycerides from other lipids using thin-layer chromatography (TLC) and quantify the amount of radioactivity in the triglyceride spot using a phosphorimager or liquid scintillation counting.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Cellular Triglyceride Synthesis Assay

This protocol measures the effect of this compound on triglyceride synthesis in cultured cells.

  • Cell Culture: Plate cells in a suitable multi-well plate and allow them to adhere and reach the desired confluency.

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 1-2 hours).

  • Fatty Acid Labeling: Add a radiolabeled fatty acid (e.g., [14C]oleic acid) complexed to BSA to the culture medium.

  • Incubation: Incubate the cells for a period that allows for sufficient incorporation of the fatty acid into triglycerides (e.g., 2-4 hours).

  • Cell Lysis and Lipid Extraction: Wash the cells with PBS and then lyse them. Extract the total lipids from the cell lysate.

  • Lipid Separation and Quantification: Separate the lipids by TLC and quantify the amount of radioactivity incorporated into the triglyceride fraction.

  • Normalization: Normalize the results to the total protein concentration of the cell lysate.

  • Data Analysis: Determine the effect of this compound on triglyceride synthesis at different concentrations.

Visualizations

Triglyceride Synthesis Pathway

Triglyceride_Synthesis_Pathway cluster_pathway Triglyceride Synthesis G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA PA Phosphatidic Acid LPA->PA DAG Diacylglycerol PA->DAG TAG Triglyceride DAG->TAG FattyAcylCoA1 Fatty Acyl-CoA GPAT GPAT FattyAcylCoA1->GPAT FattyAcylCoA2 Fatty Acyl-CoA AGPAT AGPAT FattyAcylCoA2->AGPAT FattyAcylCoA3 Fatty Acyl-CoA DGAT1 DGAT1 FattyAcylCoA3->DGAT1 GPAT->G3P AGPAT->LPA PAP PAP PAP->PA DGAT1->DAG This compound This compound This compound->DGAT1

Caption: The Kennedy pathway for triglyceride synthesis and the inhibitory action of this compound on DGAT1.

Experimental Workflow: Cellular Triglyceride Synthesis Assay

Cellular_Assay_Workflow Start Plate Cells Preincubation Pre-incubate with This compound Start->Preincubation Labeling Add [14C]Oleic Acid Preincubation->Labeling Incubation Incubate (2-4 hours) Labeling->Incubation Extraction Lipid Extraction Incubation->Extraction Separation TLC Separation Extraction->Separation Quantification Quantify [14C]Triglycerides Separation->Quantification Analysis Data Analysis Quantification->Analysis

Caption: A streamlined workflow for assessing the impact of this compound on cellular triglyceride synthesis.

Troubleshooting Logic: No Effect on Triglyceride Levels

Troubleshooting_No_Effect Start Unexpected Result: No change in triglycerides CheckConcentration Is the concentration optimal? Start->CheckConcentration CheckPermeability Is the compound cell-permeable? CheckConcentration->CheckPermeability Yes ActionConcentration Perform dose-response CheckConcentration->ActionConcentration No CheckDGAT2 Is DGAT2 activity dominant? CheckPermeability->CheckDGAT2 Yes ActionPermeability Verify delivery method CheckPermeability->ActionPermeability No ActionDGAT2 Measure DGAT1/2 expression CheckDGAT2->ActionDGAT2 Possible

Caption: A decision tree for troubleshooting experiments where this compound shows no effect on triglycerides.

References

Technical Support Center: Overcoming Experimental Resistance to Compound X

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical support guide is a representative document created for a hypothetical targeted anti-cancer agent, "Compound X," a novel tyrosine kinase inhibitor (TKI). The compound GSK2973980A is, in fact, a DGAT1 inhibitor investigated for metabolic disorders, not oncology. Therefore, resistance to this compound in cancer experiments is not a documented phenomenon. This guide uses established principles of resistance to cancer TKIs to illustrate the format and content of a technical support resource for researchers.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of acquired resistance to Compound X?

A1: Acquired resistance to Compound X, and other TKIs, typically falls into three main categories:

  • On-Target Alterations: These are genetic changes in the target kinase that prevent Compound X from binding effectively. The most common on-target alteration is the emergence of secondary mutations in the kinase domain.

  • Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the inhibition of the primary target by Compound X. This allows the cell to maintain signals for proliferation and survival. A common example is the amplification or activation of other receptor tyrosine kinases like MET or AXL.[1]

  • Drug Efflux: Cancer cells may increase the expression of transporter proteins, such as P-glycoprotein (MDR1), which actively pump Compound X out of the cell.[2] This reduces the intracellular concentration of the drug to sub-therapeutic levels.

Q2: My cells have become resistant to Compound X. How can I confirm the resistance?

A2: Resistance can be confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value. You can perform a dose-response cell viability assay (e.g., MTS or MTT assay) on your resistant cell line and compare the IC50 value to the parental, sensitive cell line. A fold-increase of 5-10x or higher in the IC50 is a strong indicator of acquired resistance.

Q3: How can I generate a Compound X-resistant cell line for my experiments?

A3: A standard method for generating a drug-resistant cell line is through continuous exposure to the drug with escalating concentrations.[1][3] The general steps are:

  • Begin by treating the parental cell line with Compound X at a concentration close to its IC20 or IC50.

  • Maintain the culture, replacing the media with fresh, drug-containing media every 3-4 days.

  • Once the cells have adapted and resumed a stable growth rate, increase the concentration of Compound X (typically by 1.5 to 2-fold).[1]

  • Repeat this cycle of adaptation and dose escalation until the cells are proliferating in a clinically relevant concentration of Compound X and exhibit a significantly higher IC50 value.[3]

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with Compound X and resistant cell lines.

Problem Possible Cause(s) Suggested Solution(s)
High variability in cell viability assay results. 1. Inconsistent cell seeding density.2. Edge effects in the 96-well plate.3. Incomplete mixing of assay reagents.1. Ensure a homogenous single-cell suspension before plating.2. Avoid using the outermost wells of the plate, or fill them with sterile PBS or media.[1]3. Ensure gentle but thorough mixing after adding the MTS/MTT reagent.
No or weak signal for phosphorylated proteins in Western Blot. 1. Presence of phosphatases in the cell lysate.2. Insufficient protein loading.3. Poor primary antibody quality.1. Add phosphatase inhibitors to your lysis buffer and always keep samples on ice or at 4°C.[1][4]2. Perform a protein quantification assay (e.g., BCA assay) to ensure equal loading.[1]3. Use a positive control cell line or recombinant protein to validate the antibody's performance.
Loading control protein (e.g., GAPDH, β-actin) levels are inconsistent between sensitive and resistant cells. 1. Inaccurate protein quantification.2. The expression of the loading control protein is affected by long-term drug treatment or the resistance mechanism itself.1. Use a reliable protein quantification method and be meticulous in sample preparation.2. Validate your loading control by testing another one (e.g., α-tubulin). Ensure its expression is stable across your experimental conditions.
Unable to establish a stable resistant cell line; cells die at higher concentrations. 1. The concentration increments are too high.2. The parental cell line has a low propensity to develop resistance.3. Contamination of the cell culture.1. Use smaller, more gradual increases in drug concentration (e.g., 1.2-fold).2. Try a different parental cell line or consider using a pulsed treatment method (alternating between drug exposure and recovery periods).[5]3. Regularly test your cell cultures for mycoplasma contamination.

Quantitative Data Summary

The following table presents hypothetical data from experiments comparing a sensitive parental cell line to a Compound X-resistant subline.

Parameter Parental Cell Line (SEN) Resistant Cell Line (RES) Fold Change
IC50 of Compound X 15 nM250 nM16.7x
Relative p-Target Expression (normalized to total target) 0.1 (with 20 nM Cmpd X)0.8 (with 20 nM Cmpd X)8.0x
Relative p-AKT Expression (normalized to total AKT) 0.90.95~1.0x
Relative MDR1 Expression (normalized to loading control) 0.23.517.5x

Experimental Protocols

Protocol 1: Cell Viability (MTS) Assay

This protocol is for determining the IC50 of Compound X in a 96-well plate format.

  • Cell Seeding:

    • Harvest and count cells, then resuspend them in culture medium to the desired concentration.

    • Seed 5,000 cells in 100 µL of medium per well in a 96-well plate.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of Compound X in culture medium at 2x the final desired concentrations.

    • Remove the old medium from the cells and add 100 µL of the appropriate drug dilution to each well.

    • Incubate for 72 hours at 37°C, 5% CO2.

  • MTS Reagent Addition and Measurement:

    • Add 20 µL of MTS reagent to each well.[6][7]

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.[6][7]

  • Data Analysis:

    • Subtract the background absorbance (media-only wells).

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Use a non-linear regression (log(inhibitor) vs. response) in a suitable software (e.g., GraphPad Prism) to calculate the IC50 value.

Protocol 2: Western Blotting for Signaling Proteins

This protocol is for analyzing the expression and phosphorylation status of proteins in sensitive and resistant cell lines.

  • Cell Lysis:

    • Culture sensitive and resistant cells to ~80% confluency and treat with Compound X or vehicle for the desired time.

    • Wash the cells once with ice-cold PBS.

    • Add 1 mL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors per 10 cm dish.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[8]

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.[9]

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Dilute 20-30 µg of protein from each sample with Laemmli sample buffer.

    • Boil the samples at 95°C for 5 minutes.[4]

    • Load the samples onto a polyacrylamide gel and run the electrophoresis.

  • Protein Transfer and Immunoblotting:

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-Target, anti-Target, anti-MDR1, anti-GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an ECL chemiluminescent substrate and visualize the bands using an imaging system.

Visualizations

Signaling Pathway for Compound X and Resistance Mechanisms cluster_0 Cell Membrane cluster_1 Intracellular RTK Target RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Bypass_RTK Bypass RTK (e.g., MET) Bypass_RTK->RAS Bypass_RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation CompoundX Compound X CompoundX->RTK Resistance_Mutation On-Target Resistance Mutation Resistance_Mutation->RTK MDR1 MDR1 Efflux Pump MDR1->CompoundX Efflux

Caption: Compound X signaling pathway and key resistance mechanisms.

Workflow for Investigating Compound X Resistance cluster_mechanisms Mechanism Investigation cluster_strategies Overcoming Strategies start Parental Cell Line (Compound X Sensitive) step1 Generate Resistant Line (Continuous drug exposure) start->step1 step2 Confirm Resistance (IC50 Shift via MTS Assay) step1->step2 step3 Hypothesize Mechanism step2->step3 on_target On-Target? (Sequence Target Gene) step3->on_target Hypothesis 1 bypass Bypass Pathway? (Western Blot for p-MET, p-AKT) step3->bypass Hypothesis 2 efflux Efflux Pump? (Western Blot for MDR1) step3->efflux Hypothesis 3 step4 Select Strategy to Overcome Resistance on_target->step4 bypass->step4 efflux->step4 strategy1 Next-Gen TKI step4->strategy1 strategy2 Combine with METi step4->strategy2 strategy3 Combine with P-gp Inhibitor step4->strategy3

References

Technical Support Center: GSK2973980A DMPK Profile Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK2973980A, a potent and selective Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitor. The information is designed to address specific issues that may be encountered during experimental procedures related to its DMPK (Drug Metabolism and Pharmacokinetics) profile optimization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel, potent, and selective small molecule inhibitor of Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1).[1][2] DGAT1 is a key enzyme that catalyzes the final step in triglyceride synthesis.[2] By inhibiting DGAT1, this compound blocks the production of triglycerides, which plays a crucial role in fat absorption and storage.[2][3] This mechanism of action makes it a candidate for the treatment of metabolic disorders.[1]

Q2: What are the reported in vitro potencies of this compound against DGAT1?

A2: this compound has demonstrated potent inhibition of DGAT1 in enzymatic assays, with IC50 values of 3.3 nM for human DGAT1 and 13 nM for rat DGAT1.[2]

Q3: Has this compound shown target engagement in a cellular context?

A3: Yes, in a C2C12 mouse myoblast cell-based assay, this compound inhibited triglyceride synthesis in a concentration-dependent manner.[2] Furthermore, a cellular thermal shift assay in HepG2 cells demonstrated that this compound directly engages with and stabilizes the DGAT1 protein, confirming target engagement in a cellular environment.[2]

Q4: What is the primary optimization strategy that led to the discovery of this compound?

A4: A key challenge in the development of this chemical series was overcoming the genotoxic liability associated with aniline structures embedded in the molecules. The optimization strategy focused on modifying the aniline components to mitigate mutagenicity while retaining high potency and selectivity for DGAT1, ultimately leading to the identification of this compound.

Q5: What are the common in vivo models used to assess the efficacy of DGAT1 inhibitors like this compound?

A5: A common and effective in vivo model is the postprandial lipid excursion model, often referred to as an oral lipid tolerance test (OLTT), in mice or rats.[1][4][5] This model assesses the ability of the compound to reduce the spike in plasma triglycerides that occurs after a high-fat meal or an oral lipid challenge. This compound has shown efficacy in such a model in mice.[1]

Troubleshooting Guides

In Vitro Assay Troubleshooting

Issue 1: High variability or poor reproducibility in DGAT1 enzymatic assays.

  • Possible Cause 1: Substrate quality and preparation.

    • Troubleshooting Step: Ensure the quality and stability of the substrates, dioleoyl glycerol and palmitoleoyl Coenzyme A. Prepare fresh solutions for each experiment, as repeated freeze-thaw cycles can degrade the reagents.

  • Possible Cause 2: Microsome activity.

    • Troubleshooting Step: The activity of the human intestinal microsomes, which are the source of the DGAT1 enzyme, can vary between batches. It is advisable to qualify each new batch of microsomes to ensure consistent enzyme activity.

  • Possible Cause 3: Inconsistent incubation times.

    • Troubleshooting Step: Adhere strictly to the specified incubation time (e.g., 60 minutes at 37°C) as minor variations can lead to significant differences in triglyceride formation.[6]

Issue 2: Low potency observed in cellular triglyceride synthesis assays compared to enzymatic assays.

  • Possible Cause 1: Poor cell permeability.

    • Troubleshooting Step: Assess the cell permeability of the compound using a standard assay (e.g., Caco-2 permeability assay). If permeability is low, consider structural modifications to improve this property.

  • Possible Cause 2: Compound binding to assay components.

    • Troubleshooting Step: The compound may be binding to serum proteins or other components in the cell culture medium, reducing its free concentration. Consider performing the assay in serum-free or low-serum conditions to assess this effect.

  • Possible Cause 3: Efflux by cellular transporters.

    • Troubleshooting Step: The compound may be a substrate for efflux transporters like P-gp, which would reduce its intracellular concentration. This can be investigated using cell lines that overexpress specific transporters or by co-incubating with known efflux inhibitors.

In Vivo Experiment Troubleshooting

Issue 1: Inconsistent results in the mouse postprandial lipid excursion model (Oral Lipid Tolerance Test).

  • Possible Cause 1: Variability in fasting times.

    • Troubleshooting Step: The duration of fasting prior to the lipid challenge can significantly impact baseline triglyceride levels and the subsequent excursion. Standardize the fasting period for all animals in the study.[5]

  • Possible Cause 2: Inconsistent gavage technique.

    • Troubleshooting Step: Ensure that the oral gavage of the lipid challenge and the test compound is performed consistently to ensure uniform delivery to the stomach. Improper technique can lead to variability in absorption.

  • Possible Cause 3: Stress-induced physiological changes.

    • Troubleshooting Step: Handling and dosing procedures can induce stress in the animals, which can affect metabolic parameters. Acclimatize the animals to the procedures before the start of the study to minimize stress-related variability.

Issue 2: Unexpected toxicity or adverse effects observed in vivo.

  • Possible Cause 1: Off-target effects.

    • Troubleshooting Step: While this compound is reported to be selective, at higher concentrations, off-target effects can occur. Conduct a broad panel of in vitro safety pharmacology assays to identify potential off-target activities.

  • Possible Cause 2: Poor formulation and resulting high localized concentration.

    • Troubleshooting Step: Ensure the compound is properly formulated to achieve adequate solubility and exposure. A poor formulation can lead to high localized concentrations in the gastrointestinal tract, potentially causing local toxicity.

  • Possible Cause 3: Metabolite-induced toxicity.

    • Troubleshooting Step: Investigate the metabolic profile of this compound to identify major metabolites. These metabolites should then be synthesized and tested for potential toxicity.

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of this compound

ParameterSpeciesIC50 (nM)
DGAT1 InhibitionHuman3.3[2]
DGAT1 InhibitionRat13[2]

Note: Data for selectivity against other acyltransferases (e.g., DGAT2, ACAT1, ACAT2) is not publicly available in quantitative terms, but the compound is described as highly selective.

Detailed Experimental Protocols

Protocol 1: In Vitro DGAT1 Enzymatic Assay

This protocol is a generalized procedure based on commonly used methods for assessing DGAT1 activity.[6]

  • Substrate Preparation:

    • Prepare a 600 µM solution of dioleoyl glycerol in a buffer containing 175 mM Tris-HCl and 100 mM MgCl2, with DMSO as a co-solvent.

    • Prepare a 150 µM solution of palmitoleoyl CoA in a 1.5% acetone/water solution.

  • Enzyme Preparation:

    • Dilute human intestinal microsomes to a final concentration of 25 µg/mL in a Tris/MgCl2 buffer containing 3.5 mg/mL BSA.

  • Assay Procedure:

    • In a microcentrifuge tube, combine 67 µL of the palmitoleoyl CoA solution and 67 µL of the dioleoyl glycerol solution.

    • Add the test compound (this compound) at various concentrations.

    • Initiate the reaction by adding 67 µL of the diluted microsome solution.

    • Incubate the reaction mixture for 60 minutes at 37°C.

  • Detection:

    • Terminate the reaction and quantify the amount of triglyceride formed. This is often done using radiolabeled substrates (e.g., [14C]palmitoleoyl CoA) followed by thin-layer chromatography (TLC) and scintillation counting, or by using mass spectrometry-based methods.

  • Data Analysis:

    • Calculate the percent inhibition at each concentration of the test compound relative to a vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: In Vivo Postprandial Lipid Excursion Model in Mice

This protocol is a generalized procedure based on standard methods for oral lipid tolerance tests.[5]

  • Animal Acclimatization and Fasting:

    • Acclimatize male C57BL/6 mice for at least one week before the experiment.

    • Fast the mice overnight (e.g., for 12-16 hours) with free access to water.

  • Compound Administration:

    • Prepare a formulation of this compound in a suitable vehicle (e.g., 0.5% HPMC, 0.1% Tween 80 in water).

    • Administer the compound formulation or vehicle control to the mice via oral gavage at a specified time (e.g., 30-60 minutes) before the lipid challenge.

  • Lipid Challenge:

    • Administer a bolus of a high-fat liquid, typically corn oil or olive oil, via oral gavage (e.g., 10 mL/kg).

  • Blood Sampling:

    • Collect blood samples at baseline (pre-lipid challenge) and at several time points post-lipid challenge (e.g., 1, 2, 3, 4, and 6 hours).

    • Blood can be collected via tail vein or retro-orbital sinus into tubes containing an anticoagulant (e.g., EDTA).

  • Triglyceride Measurement:

    • Separate the plasma by centrifugation.

    • Measure the triglyceride concentration in the plasma samples using a commercial enzymatic assay kit.

  • Data Analysis:

    • Plot the plasma triglyceride concentration versus time for each treatment group.

    • Calculate the area under the curve (AUC) for the triglyceride excursion for each animal.

    • Determine the percent inhibition of the triglyceride AUC in the compound-treated groups relative to the vehicle control group.

Visualizations

DGAT1_Signaling_Pathway Dietary_Fats Dietary Fats Fatty_Acids Fatty Acids & Monoglycerides Dietary_Fats->Fatty_Acids Digestion Enterocyte Intestinal Enterocyte Fatty_Acids->Enterocyte Absorption DAG Diacylglycerol (DAG) Acyl_CoA Acyl-CoA DGAT1 DGAT1 DAG->DGAT1 Acyl_CoA->DGAT1 Triglycerides Triglycerides (TG) DGAT1->Triglycerides Esterification Chylomicrons Chylomicrons Triglycerides->Chylomicrons Packaging Circulation Systemic Circulation Chylomicrons->Circulation Secretion This compound This compound This compound->DGAT1 Inhibition Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment enzymatic_assay DGAT1 Enzymatic Assay (IC50 Determination) cellular_assay Cellular TG Synthesis Assay (Cellular Potency) enzymatic_assay->cellular_assay selectivity_panel Selectivity Panel (DGAT2, ACAT1/2) cellular_assay->selectivity_panel pk_study Pharmacokinetic Study (Mouse, Rat) oltt_model Oral Lipid Tolerance Test (Efficacy) pk_study->oltt_model tox_studies Toxicology Studies (7-day Rat/Dog) oltt_model->tox_studies lead_optimization Lead Optimization (Mitigate Genotoxicity) cluster_invitro cluster_invitro lead_optimization->cluster_invitro candidate_selection Candidate Selection (this compound) cluster_invivo cluster_invivo cluster_invitro->cluster_invivo cluster_invivo->candidate_selection

References

Validation & Comparative

A Comparative Guide to DGAT1 Inhibitors: GSK2973980A and Other Key Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme that catalyzes the final and committed step in the biosynthesis of triglycerides. Its role in lipid metabolism has made it an attractive target for the development of therapeutics for metabolic diseases, including obesity, type 2 diabetes, and dyslipidemia. This guide provides an objective comparison of GSK2973980A, a potent DGAT1 inhibitor, with other notable DGAT1 inhibitors: pradigastat (LCQ908), PF-04620110, and AZD7687. The comparison is based on available experimental data on their potency, selectivity, and in vivo efficacy, alongside a discussion of the common challenge of gastrointestinal side effects associated with this class of inhibitors.

Quantitative Comparison of DGAT1 Inhibitors

The following tables summarize the key quantitative data for this compound and its comparators.

Table 1: In Vitro Potency and Selectivity

CompoundTargetIC50 (nM)SelectivityCell-Based IC50 (nM)
This compound Human DGAT13>2900-fold vs. DGAT2, ACAT1, ACAT277 (C2C12 cells)
Pradigastat (LCQ908) DGAT157 - 157>10,000-fold vs. DGAT2, ACAT1, ACAT2Not specified
PF-04620110 DGAT119>100-fold vs. DGAT2 and other lipid processing enzymes8 (HT-29 cells)
AZD7687 Human DGAT180Not specifiedNot specified

Table 2: In Vivo Efficacy and Observations

CompoundAnimal ModelKey FindingsReported Side Effects
This compound Mice (postprandial lipid excursion model)Reduced plasma triglyceride levels.Not explicitly stated, but strategies to mitigate GI tolerability were explored.
Pradigastat (LCQ908) Dogs (oral lipid tolerance test), Humans (clinical trial)Decreased serum triglyceride levels in dogs. Reduced fasting and postprandial triglycerides in patients with familial chylomicronemia syndrome.Mild, transient gastrointestinal adverse events in humans.
PF-04620110 Rats (lipid challenge model)Reduced plasma triglyceride levels at doses ≥0.1 mg/kg.Not specified in the provided results.
AZD7687 Humans (clinical trial)Dose-dependent reduction in postprandial serum triglycerides.Significant gastrointestinal side effects (diarrhea, nausea, vomiting), leading to discontinuation in some participants.

Signaling Pathway and Experimental Workflows

DGAT1 Signaling Pathway

DGAT1 is a crucial enzyme in the triglyceride synthesis pathway. It catalyzes the final step, the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride (TG). This process is fundamental for the absorption of dietary fats in the intestine and for the storage of energy in adipose tissue. The activity of DGAT1 can be influenced by upstream signaling pathways, such as the MEK-ERK pathway, which has been shown to regulate DGAT expression. Inhibition of DGAT1 directly impacts the production of triglycerides, which in turn can affect downstream processes like insulin signaling and VLDL secretion.

DGAT1_Pathway cluster_upstream Upstream Regulation cluster_core Triglyceride Synthesis cluster_downstream Downstream Effects MEK_ERK MEK-ERK Pathway DGAT1 DGAT1 MEK_ERK->DGAT1 regulates expression DAG Diacylglycerol (DAG) DAG->DGAT1 Acyl_CoA Acyl-CoA Acyl_CoA->DGAT1 TG Triglyceride (TG) DGAT1->TG catalyzes Insulin_Signaling Insulin Signaling DGAT1->Insulin_Signaling inhibition impacts VLDL VLDL Secretion TG->VLDL Fat_Storage Adipose Fat Storage TG->Fat_Storage

Caption: Simplified DGAT1 signaling pathway in triglyceride synthesis.

Experimental Workflow: In Vitro DGAT1 Inhibition Assay

The potency of DGAT1 inhibitors is typically determined using an in vitro enzyme inhibition assay. The general workflow involves incubating the DGAT1 enzyme with its substrates (diacylglycerol and a radiolabeled or fluorescently tagged acyl-CoA) in the presence of varying concentrations of the inhibitor. The amount of triglyceride formed is then quantified to determine the inhibitor's IC50 value.

In_Vitro_Workflow Start Start: Prepare Assay Components Components DGAT1 Enzyme Source (e.g., microsomes) + Substrates (DAG, Acyl-CoA) + Test Inhibitor (varying conc.) Start->Components Incubation Incubate at controlled temperature and time Components->Incubation Stop_Reaction Stop the enzymatic reaction Incubation->Stop_Reaction Quantification Quantify Triglyceride Formation (e.g., chromatography, scintillation counting) Stop_Reaction->Quantification Analysis Calculate % Inhibition and IC50 Value Quantification->Analysis

Caption: General workflow for an in vitro DGAT1 inhibition assay.

Experimental Workflow: In Vivo Oral Lipid Tolerance Test

To assess the in vivo efficacy of DGAT1 inhibitors, an oral lipid tolerance test (OLTT) or a similar lipid challenge model is commonly used in rodents. This test measures the postprandial triglyceride excursion following an oral administration of a lipid load, with and without the test inhibitor.

In_Vivo_Workflow Start Start: Acclimatize and Fast Animals Dosing Administer DGAT1 Inhibitor or Vehicle Start->Dosing Lipid_Challenge Oral Gavage with a Lipid Load (e.g., corn oil, olive oil) Dosing->Lipid_Challenge Blood_Sampling Collect Blood Samples at Specific Time Points Lipid_Challenge->Blood_Sampling TG_Measurement Measure Plasma Triglyceride Levels Blood_Sampling->TG_Measurement Analysis Analyze Triglyceride Excursion Profile (Area Under the Curve) TG_Measurement->Analysis

Caption: General workflow for an in vivo oral lipid tolerance test.

Experimental Protocols

While detailed, step-by-step protocols are often proprietary, the following sections outline the general methodologies for the key experiments cited.

In Vitro DGAT1 Enzyme Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against DGAT1.

  • General Procedure:

    • A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), a source of DGAT1 enzyme (commonly microsomes from cells overexpressing the enzyme or from tissues with high DGAT1 expression like the small intestine), and the diacylglycerol substrate.

    • The test inhibitor is added at various concentrations.

    • The reaction is initiated by the addition of a labeled acyl-CoA substrate (e.g., [14C]oleoyl-CoA).

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30 minutes at room temperature).

    • The reaction is terminated, often by the addition of a stop solution.

    • The lipids are extracted, and the newly synthesized triglycerides are separated from the unreacted substrates, typically by thin-layer chromatography (TLC).

    • The amount of labeled triglyceride is quantified using a suitable method (e.g., scintillation counting for radiolabeled substrates).

    • The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell-Based Triglyceride Synthesis Assay
  • Objective: To assess the ability of a compound to inhibit triglyceride synthesis in a cellular context.

  • General Procedure:

    • A suitable cell line (e.g., C2C12 myoblasts or HT-29 colon adenocarcinoma cells) is cultured.

    • The cells are pre-incubated with various concentrations of the DGAT1 inhibitor.

    • A labeled precursor for triglyceride synthesis (e.g., [14C]oleic acid or [3H]glycerol) is added to the culture medium.

    • The cells are incubated for a period to allow for the incorporation of the label into triglycerides.

    • The cells are washed and lipids are extracted.

    • The labeled triglycerides are separated and quantified.

    • The IC50 value is determined based on the reduction in labeled triglyceride synthesis in the presence of the inhibitor.

In Vivo Oral Lipid Tolerance Test (OLTT) / Lipid Challenge
  • Objective: To evaluate the effect of a DGAT1 inhibitor on postprandial triglyceride levels in an animal model.

  • General Procedure:

    • Animals (typically mice or rats) are fasted for a specific period to establish a baseline triglyceride level.

    • The test compound or a vehicle control is administered orally or via another relevant route.

    • After a predetermined time to allow for drug absorption, a lipid load (e.g., corn oil or olive oil) is administered by oral gavage.

    • Blood samples are collected at various time points after the lipid challenge (e.g., 0, 1, 2, 4, 6, and 8 hours).

    • Plasma is separated from the blood samples, and triglyceride concentrations are measured.

    • The data are used to plot a triglyceride excursion curve over time, and the area under the curve (AUC) is calculated to quantify the total postprandial lipid exposure. A reduction in the AUC in the inhibitor-treated group compared to the vehicle group indicates in vivo efficacy.

Conclusion

This compound emerges as a highly potent and selective DGAT1 inhibitor with demonstrated in vivo efficacy in reducing postprandial triglycerides in preclinical models. Its potency is notably higher than that of pradigastat and AZD7687, and comparable to PF-04620110. A significant challenge for the clinical development of DGAT1 inhibitors has been the prevalence of gastrointestinal side effects, as prominently observed with AZD7687. While pradigastat showed milder GI effects in a specific patient population, the tolerability of this class of drugs remains a key consideration. The development of this compound included strategies to potentially mitigate these GI issues, highlighting the ongoing efforts to improve the therapeutic window for DGAT1 inhibitors. Further research and clinical studies are necessary to fully elucidate the therapeutic potential and safety profile of this compound in the management of metabolic diseases.

Navigating the Kinase Inhibitor Landscape: A Comparative Analysis of RIPK1-Targeted Compounds

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of cellular signaling, the Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator of inflammation and programmed cell death, known as necroptosis. Its role in a variety of inflammatory diseases has spurred the development of numerous inhibitory compounds. This guide provides a comparative overview of the efficacy of key RIPK1 inhibitors, with a focus on compounds developed by GSK and other notable alternatives, supported by experimental data and detailed methodologies.

The Rise of RIPK1 Inhibitors

RIPK1's kinase activity is a key driver of necroptosis, a form of regulated necrosis that, when dysregulated, contributes to the pathology of diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[1][2][3] Inhibiting this kinase has therefore become a promising therapeutic strategy. While initial research utilized compounds like Necrostatin-1, the field has since evolved with the development of more potent and selective next-generation inhibitors.[1][4]

Comparative Efficacy of Lead Compounds

The landscape of RIPK1 inhibitors includes several key players, each with distinct potency and selectivity profiles. The following table summarizes the in vitro efficacy of prominent RIPK1 inhibitors against human and mouse targets.

CompoundTargetIC50 (nM) - HumanIC50 (nM) - MouseDeveloper/OriginReference
GSK'772 RIPK10.2InactiveGlaxoSmithKline[5]
GSK'157 RIPK13.1-GlaxoSmithKline[5]
UAMC-3861 RIPK16.5Potent (single-digit nM)University of Antwerp[5]
Necrostatin-1 RIPK1Moderate PotencyEffective in modelsBroad Institute[1][4]
AMG-47a RIPK1 / RIPK383 (RIPK1), 13 (RIPK3)-Amgen[6]

Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 indicates greater potency.

GSK's compounds, particularly GSK'772, demonstrate high potency in human cells.[5] However, a notable limitation is its lack of activity in mouse models, which can complicate preclinical development.[5] In contrast, UAMC-3861 shows potent inhibition in both human and mouse cells, making it a valuable tool for translational research.[5] AMG-47a presents an interesting case, as it inhibits both RIPK1 and RIPK3, suggesting a dual-target mechanism.[6]

The Necroptosis Signaling Pathway

The activation of RIPK1 is a central event in the necroptosis cascade. The following diagram illustrates the key steps in this pathway and the points of intervention for RIPK1 inhibitors.

Necroptosis_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNFR1 TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex_I TNFa TNFα TNFa->TNFR1 RIPK1_ub Ubiquitinated RIPK1 Complex_I->RIPK1_ub Complex_IIa Complex IIa (RIPK1, FADD, Caspase-8) Complex_I->Complex_IIa Complex_IIb Complex IIb (Necrosome) (RIPK1, RIPK3) Complex_I->Complex_IIb Caspase-8 inhibition NFkB NF-κB Activation (Pro-survival & Inflammation) RIPK1_ub->NFkB Caspase8 Caspase-8 Complex_IIa->Caspase8 Apoptosis Apoptosis pRIPK1 pRIPK1 Complex_IIb->pRIPK1 MLKL MLKL Complex_IIb->MLKL pRIPK3 pRIPK3 pRIPK1->pRIPK3 pMLKL pMLKL pRIPK3->pMLKL MLKL->pMLKL Necroptosis Necroptosis (Inflammation) pMLKL->Necroptosis Caspase8->Apoptosis Caspase8->Complex_IIb Inhibits RIPK1_Inhibitors RIPK1 Inhibitors (e.g., GSK'772) RIPK1_Inhibitors->Complex_IIb Inhibits Kinase Activity

Caption: The RIPK1-mediated necroptosis signaling pathway.

This pathway is initiated by stimuli such as TNF-α binding to its receptor, leading to the formation of Complex I.[7] In this complex, RIPK1's scaffolding function promotes cell survival via NF-κB activation.[7] However, under conditions where caspase-8 is inhibited, RIPK1 can form the necrosome (Complex IIb) with RIPK3, leading to their mutual phosphorylation and subsequent phosphorylation of MLKL.[3][8] Activated MLKL then translocates to the plasma membrane, causing cell lysis and the release of pro-inflammatory contents.[6] RIPK1 inhibitors act by blocking the kinase activity of RIPK1, thereby preventing the formation of a functional necrosome.

Experimental Protocols

The determination of inhibitor potency and mechanism of action relies on robust experimental assays. Below are outlines of key methodologies used in the characterization of RIPK1 inhibitors.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of RIPK1.

Objective: To determine the IC50 value of an inhibitor against purified RIPK1.

Methodology:

  • Reagents: Recombinant human RIPK1, ATP, a suitable kinase substrate (e.g., a generic peptide substrate), and the test inhibitor at various concentrations.

  • Procedure:

    • The inhibitor is pre-incubated with the RIPK1 enzyme in a kinase buffer.

    • The kinase reaction is initiated by the addition of ATP and the substrate.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) that measures ATP consumption.

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.

Cellular Necroptosis Assay

This assay assesses the ability of an inhibitor to protect cells from induced necroptosis.

Objective: To measure the potency of an inhibitor in a cellular context.

Methodology:

  • Cell Line: A cell line susceptible to necroptosis, such as human HT-29 or mouse L929 cells.

  • Induction of Necroptosis: Necroptosis is typically induced by treating the cells with a combination of a pro-inflammatory cytokine (e.g., TNF-α), a Smac mimetic (to inhibit cIAPs), and a pan-caspase inhibitor (e.g., z-VAD-fmk) to block apoptosis.

  • Procedure:

    • Cells are pre-treated with various concentrations of the RIPK1 inhibitor.

    • The necroptosis-inducing stimuli are added.

    • After a defined incubation period, cell viability is measured using an assay such as CellTiter-Glo® (measures ATP levels) or by quantifying the release of lactate dehydrogenase (LDH), a marker of cell lysis.[9]

  • Data Analysis: The percentage of cell death inhibition is calculated for each inhibitor concentration, and the IC50 value is determined.

The following diagram illustrates the general workflow for evaluating RIPK1 inhibitors.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_incellulo In Cellulo Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay IC50_determination Determine IC50 (Potency) Kinase_Assay->IC50_determination Cell_Assay Cellular Necroptosis Assay IC50_determination->Cell_Assay Select Potent Compounds Cellular_IC50 Determine Cellular IC50 (Efficacy) Cell_Assay->Cellular_IC50 Animal_Model Animal Model of Disease (e.g., Inflammatory Arthritis) Cellular_IC50->Animal_Model Select Efficacious Compounds Efficacy_Toxicity Assess Efficacy and Toxicity Animal_Model->Efficacy_Toxicity

Caption: A typical workflow for the preclinical evaluation of RIPK1 inhibitors.

Conclusion

The development of RIPK1 inhibitors represents a significant advancement in the potential treatment of inflammatory diseases. While compounds from GSK have shown high potency, the field is rich with diverse molecules offering different advantages, such as cross-species activity. The continued investigation and comparison of these compounds, using standardized and robust experimental protocols, will be crucial in identifying the most promising candidates for clinical development. The ultimate goal remains the translation of this targeted therapeutic strategy into effective treatments for patients suffering from diseases driven by necroptosis and inflammation.

References

Navigating the Specificity of DGAT1 Inhibition: A Comparative Analysis of GSK2973980A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of metabolic diseases, the selective inhibition of diacylglycerol O-acyltransferase 1 (DGAT1) presents a promising therapeutic avenue. This guide provides a comparative analysis of the cross-reactivity profile of GSK2973980A, a potent DGAT1 inhibitor, alongside other key alternatives, supported by experimental data and detailed methodologies.

This compound has emerged as a highly selective inhibitor of DGAT1, an enzyme crucial for the final step of triglyceride synthesis. Understanding its specificity is paramount for predicting potential off-target effects and ensuring a favorable safety profile. This guide delves into the cross-reactivity studies of this compound and compares its performance with other notable DGAT1 inhibitors, namely PF-04620110 and LCQ-908 (Pradigastat).

Comparative Selectivity Profiles

The following table summarizes the in vitro potency and selectivity of this compound against its primary target, DGAT1, and other related enzymes. For comparative purposes, data for PF-04620110 and LCQ-908 are also presented.

CompoundTargetIC50 (nM)Selectivity vs. DGAT2Selectivity vs. ACAT1Selectivity vs. ACAT2Other Notable Selectivity Data
This compound DGAT1 3 >2,900-fold (IC50 >10 µM)[1]>2,900-fold (IC50 >10 µM)[1]>2,900-fold (IC50 >10 µM)[1]hERG, Nav1.5, Cav1.2 (IC50 >10 µM)[1]
PF-04620110DGAT119[2][3]>1000-fold--No significant activity against a broad panel of other enzymes, ion channels, and receptors[3]
LCQ-908 (Pradigastat)DGAT157[4] (or 157 nM[5][6])>175-fold (IC50 >10,000 nM)[4]>175-fold (IC50 >10,000 nM)[4]>175-fold (IC50 >10,000 nM)[4]Inhibited BCRP, OATP1B1, OATP1B3, and OAT3 with IC50s of 5 µM, 1.66 µM, 3.34 µM, and 0.973 µM, respectively[5][6]

Experimental Protocols

The determination of inhibitor potency and selectivity relies on robust and well-defined experimental assays. Below are detailed methodologies for key experiments cited in the cross-reactivity profiling of DGAT1 inhibitors.

In Vitro DGAT1 Enzyme Inhibition Assay (Radiometric)

This assay quantifies the enzymatic activity of DGAT1 by measuring the incorporation of a radiolabeled substrate into triglycerides.

Methodology:

  • Enzyme Source: Microsomes are prepared from cells or tissues endogenously or recombinantly expressing human DGAT1.

  • Substrates: The reaction mixture includes [14C]-oleoyl-CoA as the acyl donor and 1,2-dioleoylglycerol as the acyl acceptor.

  • Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of the test compound (e.g., this compound) for a defined period.

  • Reaction Initiation and Termination: The enzymatic reaction is initiated by the addition of the substrates and incubated at 37°C. The reaction is subsequently terminated by the addition of a stop solution (e.g., isopropanol:heptane:water).

  • Lipid Extraction: The lipid products are extracted using an organic solvent (e.g., heptane).

  • Quantification: The amount of radiolabeled triglyceride formed is quantified by liquid scintillation counting.

  • Data Analysis: IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular DGAT1 Inhibition Assay

This assay assesses the ability of an inhibitor to block triglyceride synthesis in a cellular context.

Methodology:

  • Cell Line: A suitable cell line, such as the C2C12 mouse myoblast cell line, is used.[7]

  • Cell Culture and Treatment: Cells are cultured to a desired confluency and then incubated with the test inhibitor at various concentrations.

  • Substrate Addition: A labeled substrate, such as [14C]-oleic acid complexed to bovine serum albumin, is added to the culture medium.

  • Incubation: The cells are incubated for a specific period to allow for the uptake and incorporation of the labeled fatty acid into triglycerides.

  • Lipid Extraction: Cellular lipids are extracted using a solvent mixture (e.g., hexane:isopropanol).

  • Separation and Quantification: The extracted lipids are separated by thin-layer chromatography (TLC), and the radioactivity corresponding to the triglyceride band is quantified.

  • Data Analysis: The concentration-dependent inhibition of triglyceride synthesis is used to calculate the IC50 value of the compound.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the DGAT1 signaling pathway, a typical experimental workflow for cross-reactivity screening, and a logical comparison of the inhibitors.

DGAT1_Signaling_Pathway Fatty_Acids Fatty Acids LPA Lysophosphatidic Acid (LPA) Fatty_Acids->LPA Glycerol_3_Phosphate Glycerol-3-P Glycerol_3_Phosphate->LPA PA Phosphatidic Acid (PA) LPA->PA DAG Diacylglycerol (DAG) PA->DAG TAG Triglycerides (TAG) DAG->TAG Acyl-CoA DGAT1 DGAT1 Inhibitor This compound Inhibitor->DGAT1

Caption: The final step of triglyceride synthesis is catalyzed by DGAT1.

Cross_Reactivity_Workflow Start Start: Compound Library Primary_Screen Primary Screen: DGAT1 Inhibition Assay Start->Primary_Screen Hit_Identification Hit Identification (Potent DGAT1 Inhibitors) Primary_Screen->Hit_Identification Selectivity_Panel Selectivity Panel: - DGAT2 - ACAT1 - ACAT2 - Other Kinases/Enzymes Hit_Identification->Selectivity_Panel Data_Analysis Data Analysis: Determine IC50 values and Selectivity Ratios Selectivity_Panel->Data_Analysis Lead_Selection Lead Selection: High Potency & Selectivity Data_Analysis->Lead_Selection

Caption: Workflow for assessing inhibitor cross-reactivity.

Caption: Comparison of DGAT1 inhibitor characteristics.

References

A Comparative Guide to the Preclinical Profile of GSK2973980A, a DGAT1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the experimental data for GSK2973980A, a potent and selective Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitor. The information is intended to facilitate the reproducibility of key experimental findings by presenting available data alongside that of other notable DGAT1 inhibitors and detailing relevant experimental methodologies.

Introduction to DGAT1 Inhibition

Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme in the final step of triglyceride synthesis. Its inhibition is a therapeutic strategy for metabolic disorders such as obesity and type 2 diabetes. A number of small molecule inhibitors of DGAT1 have been developed and characterized in preclinical studies. This guide focuses on this compound and provides a comparative analysis with other well-characterized DGAT1 inhibitors: PF-04620110, T-863, and A-922500.

Data Presentation

In Vitro Potency and Selectivity of DGAT1 Inhibitors

The following table summarizes the in vitro potency (IC50) of this compound and comparator compounds against DGAT1, and their selectivity over other related enzymes.

CompoundTargetIC50 (nM)SelectivityReference
This compound Human DGAT1 3 >2900-fold vs. hDGAT2, hACAT1, hACAT2 [1]
Mouse DGAT1 --
C2C12 cellular assay 77 -[1]
PF-04620110Human DGAT119>1000-fold vs. hDGAT2
HT-29 cellular assay8-[2]
T-863Human DGAT115No inhibition of hDGAT2, hMGAT2/3 at 10 µM[3]
A-922500Human DGAT17-9>5800-fold vs. hDGAT2; >32,000-fold vs. hACAT1/2[4][5][6][7]
Mouse DGAT122-24-[4][5][7]
In Vivo Efficacy of DGAT1 Inhibitors in Rodent Models

The following tables summarize the in vivo effects of the DGAT1 inhibitors in various rodent models of metabolic disease. Due to the lack of head-to-head studies, the data is presented for each compound individually.

This compound

Animal ModelDoseEffectReference
Diet-induced obese miceNot specifiedReduced body weight and food intake
Mice (postprandial lipid excursion)Not specifiedReduced plasma triglycerides
Rats (impaired triglyceride clearance)Not specifiedReduced plasma triglycerides

PF-04620110

Animal ModelDoseEffectReference
Rat (lipid challenge)≥0.1 mg/kgReduction of plasma triglyceride levels[8][9]

T-863

Animal ModelDoseEffectReference
Diet-induced obese mice30 mg/kg (oral)Weight loss, reduction in serum and liver triglycerides, improved insulin sensitivity[3][10][11]
Mice (acute lipid challenge)Not specifiedDelayed fat absorption[10]

A-922500

Animal ModelDoseEffectReference
Zucker fatty rats3 mg/kg (oral, 14 days)Reduced serum triglycerides and free fatty acids[6]
Dyslipidemic hamsters3 mg/kg (oral, 14 days)Reduced serum triglycerides, free fatty acids, and total cholesterol[6][12]
Diet-induced obese miceChronic dosingWeight loss and reduced liver triglycerides[6][7]
Rodent models (postprandial hyperlipidemia)0.03, 0.3, 3 mg/kg (oral)Dose-dependent attenuation of postprandial triglycerides[7]

Experimental Protocols

DGAT1 Enzymatic Activity Assay (Radiometric)

This protocol is a generalized procedure based on commonly used methods for determining DGAT1 enzymatic activity.

Objective: To measure the in vitro inhibitory activity of a compound against DGAT1 by quantifying the formation of radiolabeled triglycerides.

Materials:

  • Human or mouse DGAT1 enzyme source (e.g., microsomes from cells overexpressing the enzyme)

  • [14C]-labeled acyl-CoA (e.g., [14C]oleoyl-CoA)

  • 1,2-Diacylglycerol (DAG)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)

  • Test compounds dissolved in DMSO

  • Scintillation fluid

  • Thin-layer chromatography (TLC) plates

  • Solvent system for TLC (e.g., hexane:diethyl ether:acetic acid)

Procedure:

  • Prepare a reaction mixture containing the assay buffer, DAG, and the DGAT1 enzyme source.

  • Add the test compound at various concentrations (or DMSO for control) to the reaction mixture and pre-incubate.

  • Initiate the enzymatic reaction by adding the [14C]-labeled acyl-CoA.

  • Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes).

  • Stop the reaction by adding a solution to quench the reaction (e.g., isopropanol:heptane:water).

  • Extract the lipids into an organic phase.

  • Spot the extracted lipids onto a TLC plate and develop the chromatogram using the appropriate solvent system to separate the triglycerides from other lipids.

  • Visualize the lipid spots (e.g., using iodine vapor).

  • Scrape the triglyceride spot from the TLC plate into a scintillation vial.

  • Add scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

This protocol provides a general workflow for assessing the target engagement of a DGAT1 inhibitor in a cellular context.

Objective: To determine if a compound binds to and stabilizes DGAT1 in intact cells, confirming target engagement.

Materials:

  • Cultured cells expressing DGAT1 (e.g., HepG2)

  • Cell culture medium

  • Test compounds dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • Lysis buffer containing protease inhibitors

  • Equipment for heating cell lysates (e.g., PCR thermocycler)

  • Equipment for protein quantification (e.g., Western blot apparatus, antibodies against DGAT1 and a loading control)

Procedure:

  • Seed cells in culture plates and grow to the desired confluency.

  • Treat the cells with the test compound at various concentrations (or DMSO for control) and incubate for a specified time to allow for cell penetration and target binding.

  • Harvest the cells and wash with PBS.

  • Resuspend the cell pellets in lysis buffer.

  • Aliquot the cell lysate into separate tubes for each temperature point.

  • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-5 minutes) to induce thermal denaturation of proteins.

  • Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.

  • Carefully collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble DGAT1 in the supernatant by Western blotting using a specific anti-DGAT1 antibody. A loading control protein should also be blotted to ensure equal protein loading.

  • Quantify the band intensities and plot the amount of soluble DGAT1 as a function of temperature for both the compound-treated and control samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.

Mandatory Visualization

DGAT1 Signaling Pathway

DGAT1_Pathway cluster_ER Endoplasmic Reticulum cluster_Inhibitor cluster_Cellular_Process Cellular Processes DAG Diacylglycerol DGAT1 DGAT1 DAG->DGAT1 Acyl_CoA Fatty Acyl-CoA Acyl_CoA->DGAT1 TG Triglyceride DGAT1->TG Esterification Lipid_Droplet Lipid Droplet Formation TG->Lipid_Droplet Chylomicron Chylomicron Assembly TG->Chylomicron This compound This compound This compound->DGAT1 Inhibition

Caption: DGAT1 catalyzes the final step of triglyceride synthesis.

Experimental Workflow for In Vitro DGAT1 Inhibition Assay

DGAT1_Inhibition_Workflow cluster_Preparation Preparation cluster_Reaction Reaction cluster_Analysis Analysis A Prepare Reaction Mix (Buffer, DAG, DGAT1 enzyme) B Add Test Compound (e.g., this compound) A->B C Initiate with [14C]Acyl-CoA B->C D Incubate at 37°C C->D E Stop Reaction & Lipid Extraction D->E F TLC Separation of Triglycerides E->F G Quantify Radioactivity F->G H Calculate IC50 G->H

Caption: Workflow for determining the IC50 of a DGAT1 inhibitor.

Logical Relationship of CETSA for Target Engagement

CETSA_Logic cluster_Cellular Cellular Environment cluster_Thermal Thermal Challenge cluster_Outcome Outcome A Intact Cells with DGAT1 protein B Add DGAT1 Inhibitor (e.g., this compound) A->B C Inhibitor binds to DGAT1 B->C F Increased Thermal Stability of DGAT1 C->F leads to D Heat Treatment E Protein Denaturation & Aggregation D->E causes G More Soluble DGAT1 Remains F->G results in

Caption: Logic of the Cellular Thermal Shift Assay (CETSA).

References

GSK2973980A: A Comparative Selectivity Analysis Against Other Acyltransferases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

GSK2973980A is a potent and selective inhibitor of Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1), an enzyme crucial for the final step of triglyceride synthesis.[1] This guide provides a comparative analysis of this compound's selectivity against other key acyltransferases, supported by experimental data and detailed methodologies to aid in research and development.

Selectivity Profile of this compound

This compound demonstrates high selectivity for DGAT1 over other related acyltransferases, namely DGAT2, ACAT1, and ACAT2. The inhibitory activity of this compound was quantified using in vitro enzymatic assays, with the results summarized in the table below.

Target AcyltransferaseIC50 (nM)Selectivity over DGAT1
DGAT1 3 -
DGAT2>10,000>3,333-fold
ACAT1>10,000>3,333-fold
ACAT2>10,000>3,333-fold

IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

The data clearly indicates that this compound is a highly potent inhibitor of DGAT1, with an IC50 value of 3 nM. In contrast, its inhibitory activity against DGAT2, ACAT1, and ACAT2 is significantly lower, with IC50 values exceeding 10,000 nM. This demonstrates a selectivity of over 3,333-fold for DGAT1 compared to the other tested acyltransferases.

Further evidence of this compound's high selectivity was obtained from a cellular thermal shift assay (CETSA) performed in human liver hepatocellular carcinoma (HepG2) cells. In this unbiased screen of 7,103 proteins, only DGAT1 and two other proteins, epoxide hydrolase (EPHX2) and an epimerase family protein (SDR39U1), exhibited altered thermal stability upon treatment with this compound. This finding suggests a high degree of selectivity for DGAT1 within the cellular proteome.

Experimental Protocols

Radiometric Acyltransferase Inhibition Assay

This protocol outlines the methodology used to determine the IC50 values of this compound against DGAT1, DGAT2, ACAT1, and ACAT2.

1. Enzyme and Substrate Preparation:

  • Recombinant human DGAT1, DGAT2, ACAT1, and ACAT2 enzymes were expressed and purified.

  • The acyl-acceptor substrate, 1,2-diacylglycerol for DGAT assays or cholesterol for ACAT assays, was prepared in a suitable buffer.

  • The acyl-donor substrate, [14C]-oleoyl-CoA, was used as the radiolabeled tracer.

2. Assay Procedure:

  • The assay was conducted in a 96-well plate format.

  • A reaction mixture containing the respective enzyme, acyl-acceptor substrate, and assay buffer was prepared.

  • This compound was serially diluted to various concentrations and added to the wells.

  • The reaction was initiated by the addition of [14C]-oleoyl-CoA.

  • The plate was incubated at 37°C for a specified period to allow the enzymatic reaction to proceed.

3. Detection and Data Analysis:

  • The reaction was terminated by the addition of a stop solution.

  • The radiolabeled lipid products (triglycerides for DGAT or cholesteryl esters for ACAT) were extracted using an organic solvent.

  • The amount of radioactivity incorporated into the lipid product was quantified using a scintillation counter.

  • The percentage of inhibition at each concentration of this compound was calculated relative to a vehicle control.

  • IC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation.

Cellular Thermal Shift Assay (CETSA)

This protocol describes the method used to assess the target engagement and selectivity of this compound in a cellular context.

1. Cell Culture and Treatment:

  • HepG2 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Cells were treated with either this compound or a vehicle control (DMSO) for a specified duration.

2. Thermal Challenge and Lysis:

  • After treatment, the cells were harvested and resuspended in a phosphate-buffered saline (PBS).

  • The cell suspension was divided into aliquots, and each aliquot was heated to a specific temperature for a defined period using a thermal cycler.

  • Following the heat challenge, the cells were lysed by freeze-thaw cycles.

3. Protein Quantification and Analysis:

  • The soluble protein fraction was separated from the aggregated proteins by centrifugation.

  • The concentration of the target protein (DGAT1) and other proteins in the soluble fraction was quantified using mass spectrometry-based proteomics.

  • The thermal stability of each protein was determined by plotting the amount of soluble protein as a function of temperature.

  • A shift in the melting curve of a protein in the presence of this compound compared to the vehicle control indicates target engagement.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the DGAT1 signaling pathway and the experimental workflow for the Cellular Thermal Shift Assay.

DGAT1_Pathway Fatty Acyl-CoA Fatty Acyl-CoA DGAT1 DGAT1 Fatty Acyl-CoA->DGAT1 Diacylglycerol Diacylglycerol Diacylglycerol->DGAT1 Triglycerides Triglycerides DGAT1->Triglycerides Lipid Droplets Lipid Droplets Triglycerides->Lipid Droplets This compound This compound This compound->DGAT1

Caption: DGAT1 catalyzes the final step in triglyceride synthesis.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_thermal_challenge Thermal Challenge & Lysis cluster_analysis Analysis HepG2_Cells HepG2 Cells Treatment Treat with this compound or Vehicle HepG2_Cells->Treatment Heating Heat Aliquots to Varying Temperatures Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Separate Soluble & Aggregated Proteins Lysis->Centrifugation Quantification Mass Spectrometry (Proteomics) Centrifugation->Quantification Data_Analysis Generate Melting Curves & Identify Shifts Quantification->Data_Analysis

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

References

A Head-to-Head Comparison of GSK2973980A with Known DGAT Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the novel Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitor, GSK2973980A, with other well-characterized DGAT inhibitors. The information presented is intended to assist researchers in evaluating the potential of these compounds for metabolic disease research and therapeutic development.

Introduction to DGAT Inhibition

Diacylglycerol O-acyltransferase (DGAT) is a crucial enzyme in triglyceride synthesis, catalyzing the final step of this metabolic pathway. There are two main isoforms, DGAT1 and DGAT2, which, despite catalyzing the same reaction, are encoded by different genes and possess distinct biochemical properties and tissue expression patterns. DGAT1 is highly expressed in the small intestine and is primarily involved in the absorption of dietary fat, while DGAT2 is the predominant isoform in the liver. Inhibition of DGAT1 is a therapeutic strategy being explored for the management of metabolic disorders such as obesity, type 2 diabetes, and dyslipidemia. Several DGAT inhibitors have been developed, with this compound being a notable compound from GlaxoSmithKline.

Comparative Analysis of DGAT Inhibitors

This section provides a quantitative comparison of this compound with other known DGAT inhibitors, including Pradigastat (LCQ908), AZD7687, and the DGAT2-selective inhibitor PF-06424439.

Table 1: In Vitro Potency and Selectivity
CompoundTargetHuman IC50Selectivity vs. DGAT2Selectivity vs. ACAT1Selectivity vs. ACAT2Reference
This compound DGAT13 nM>2900-fold>10 µM>10 µM[1]
Pradigastat (LCQ908) DGAT157 nM>175-fold (>10,000 nM for DGAT2)>10,000 nM>10,000 nM[2]
AZD7687 DGAT180 nM>400-fold79% inhibition at 10 µM-[3][4]
PF-06424439 DGAT214 nM (for DGAT2)Selective for DGAT2 (>50 µM for DGAT1)--[5]
Table 2: Preclinical In Vivo Efficacy
CompoundAnimal ModelKey FindingsReference
This compound Diet-induced obese miceReduced plasma triglycerides, body weight, and food intake.[6]
Pradigastat (LCQ908) Dogs (oral lipid tolerance test)Decreased serum triglyceride levels.[7]
AZD7687 Healthy male subjectsMarkedly reduced postprandial triglyceride excursion.[8]
PF-06424439 Sucrose-fed ratsDose-dependent reduction in plasma triglyceride levels.[5]
Table 3: Clinical Development Status and Key Observations
CompoundHighest Development PhaseKey Clinical ObservationsReference
This compound PreclinicalFavorable safety profile in 7-day toxicity studies in rats and dogs.[9]
Pradigastat (LCQ908) Phase III (Discontinued)Reduced fasting triglycerides in patients with familial chylomicronemia syndrome (FCS). Gastrointestinal side effects were reported.[7][10][11][12]
AZD7687 Phase IDose- and diet-related gastrointestinal side effects (nausea, vomiting, diarrhea) were dose-limiting.[8][13]
PF-06424439 Phase IWell-tolerated safety profile in early clinical studies.[3]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying biology and experimental approaches, the following diagrams illustrate the triglyceride synthesis pathway, a general workflow for evaluating DGAT inhibitors, and the principle of the Cellular Thermal Shift Assay (CETSA).

Triglyceride_Synthesis_Pathway Fatty_Acids Fatty Acids Acyl_CoA Acyl-CoA Fatty_Acids->Acyl_CoA Glycerol_3_Phosphate Glycerol-3-Phosphate Lysophosphatidic_Acid Lysophosphatidic Acid Glycerol_3_Phosphate->Lysophosphatidic_Acid Acyl_CoA->Lysophosphatidic_Acid Phosphatidic_Acid Phosphatidic Acid Lysophosphatidic_Acid->Phosphatidic_Acid Diacylglycerol Diacylglycerol (DAG) Phosphatidic_Acid->Diacylglycerol Triglyceride Triglyceride (TG) Diacylglycerol->Triglyceride Acyl-CoA DGAT1_2 DGAT1 / DGAT2 Inhibitor This compound & Other Inhibitors Inhibitor->DGAT1_2

Caption: Triglyceride synthesis pathway highlighting the role of DGAT1/2.

Experimental_Workflow Start Start: Compound Library In_Vitro_Screening In Vitro Screening (DGAT Enzyme Assay) Start->In_Vitro_Screening Hit_Identification Hit Identification (Potency & Selectivity) In_Vitro_Screening->Hit_Identification Cell_Based_Assays Cell-Based Assays (e.g., CETSA, TG Synthesis) Hit_Identification->Cell_Based_Assays Lead_Optimization Lead Optimization (ADME/Tox) Cell_Based_Assays->Lead_Optimization In_Vivo_Models In Vivo Animal Models (Dyslipidemia Models) Lead_Optimization->In_Vivo_Models Preclinical_Candidate Preclinical Candidate (e.g., this compound) In_Vivo_Models->Preclinical_Candidate

Caption: Generalized workflow for the discovery and evaluation of DGAT inhibitors.

CETSA_Principle cluster_0 Vehicle Control cluster_1 Inhibitor Treatment Start Intact Cells Treatment Treat with Vehicle or DGAT Inhibitor Start->Treatment Heating Heat Treatment (Temperature Gradient) Treatment->Heating Lysis Cell Lysis & Centrifugation Heating->Lysis Unbound_Protein Unbound DGAT1 (Less Stable) Bound_Protein Inhibitor-Bound DGAT1 (More Stable) Analysis Analysis of Soluble Fraction (e.g., Western Blot) Lysis->Analysis Denatured_Protein Denatured & Precipitated DGAT1 Unbound_Protein->Denatured_Protein Heat Soluble_Protein Soluble DGAT1 Bound_Protein->Soluble_Protein Heat

Caption: Principle of the Cellular Thermal Shift Assay (CETSA) for target engagement.

Experimental Protocols

Detailed experimental protocols are essential for the accurate interpretation and replication of research findings. Below are summaries of key methodologies used in the characterization of DGAT inhibitors.

In Vitro DGAT Enzyme Activity Assay (Radiometric)

This assay measures the enzymatic activity of DGAT by quantifying the incorporation of a radiolabeled acyl-CoA into a diacylglycerol (DAG) substrate to form a triglyceride (TG).

  • Enzyme Source: Microsomal fractions from cells or tissues expressing the DGAT enzyme.

  • Substrates:

    • Acyl acceptor: 1,2-dioleoyl-sn-glycerol (DOG).

    • Acyl donor: [14C]oleoyl-CoA.

  • Reaction Buffer: Typically contains Tris-HCl buffer (pH 7.4-8.0), MgCl2, and bovine serum albumin (BSA).

  • Procedure:

    • The DGAT inhibitor (e.g., this compound) at various concentrations is pre-incubated with the enzyme source.

    • The reaction is initiated by the addition of the radiolabeled acyl-CoA.

    • The reaction is incubated at 37°C for a defined period.

    • The reaction is stopped by the addition of a solution of isopropanol/heptane/water.

    • Lipids are extracted, and the phases are separated.

    • The organic phase containing the radiolabeled TG is collected and dried.

    • The amount of radioactivity incorporated into the TG is quantified by liquid scintillation counting.

  • Data Analysis: IC50 values are determined by plotting the percent inhibition of DGAT activity against the logarithm of the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method used to assess the engagement of a drug with its target protein in a cellular environment. The principle is that a protein becomes more thermally stable when bound to a ligand.[14]

  • Cell Culture: Cells expressing the target protein (e.g., HepG2 cells for DGAT1) are cultured to a suitable confluency.

  • Compound Treatment: Cells are treated with the DGAT inhibitor or vehicle for a specific duration.

  • Heat Treatment: The cell suspension is divided into aliquots and heated to a range of temperatures.

  • Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.

  • Protein Detection: The amount of soluble target protein at each temperature is quantified, typically by Western blotting or mass spectrometry.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[14]

In Vivo Models of Dyslipidemia

Animal models are crucial for evaluating the in vivo efficacy of DGAT inhibitors.

  • Oral Fat Tolerance Test (OFTT):

    • Animal Model: Mice or rats are fasted overnight.

    • Procedure: A baseline blood sample is collected. The animals are then orally administered the DGAT inhibitor or vehicle, followed by an oral gavage of a lipid source (e.g., corn oil).

    • Endpoint: Blood samples are collected at various time points after the lipid challenge, and plasma triglyceride levels are measured to assess the effect of the inhibitor on postprandial lipemia.[15]

  • Diet-Induced Obesity (DIO) Model:

    • Animal Model: Rodents are fed a high-fat diet for several weeks to induce obesity, insulin resistance, and dyslipidemia.

    • Procedure: The DIO animals are treated with the DGAT inhibitor or vehicle over a chronic period.

    • Endpoints: Body weight, food intake, plasma lipid levels, and glucose tolerance are monitored throughout the study. At the end of the study, tissues can be collected for further analysis.[6]

Summary and Conclusion

This compound emerges as a highly potent and selective DGAT1 inhibitor with a promising preclinical profile. Its high selectivity against DGAT2 and other acyltransferases suggests a lower potential for off-target effects. Preclinical studies have demonstrated its efficacy in reducing postprandial triglycerides and promoting weight loss in rodent models.

In comparison, other DGAT1 inhibitors like Pradigastat and AZD7687 have shown clinical proof-of-concept in reducing triglyceride levels in humans. However, their clinical development has been hampered by gastrointestinal side effects, which appear to be a class-wide issue for potent DGAT1 inhibitors. The development of the DGAT2-selective inhibitor PF-06424439 represents an alternative approach, targeting the hepatic contribution to triglyceride synthesis.

The comprehensive data presented in this guide, including comparative potency, in vivo efficacy, and detailed experimental methodologies, provides a valuable resource for researchers in the field of metabolic diseases. The distinct profiles of these inhibitors underscore the importance of isoform selectivity and the ongoing need to balance efficacy with tolerability in the development of novel therapeutics targeting triglyceride metabolism.

References

A Comparative Guide to GSK29739ar0A Performance in Metabolic Assays

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery for metabolic diseases, Diacylglycerol O-acyltransferase 1 (DGAT1) has emerged as a key therapeutic target. DGAT1 is a crucial enzyme in the final step of triglyceride synthesis. Its inhibition presents a promising strategy for managing conditions like obesity and type 2 diabetes. This guide provides a comparative analysis of GSK2973980A, a potent and selective DGAT1 inhibitor, with other relevant compounds in metabolic assays.

Overview of DGAT1 Inhibition

DGAT1 catalyzes the reaction of diacylglycerol (DAG) and a fatty acyl-CoA to form a triglyceride. This process is central to the absorption of dietary fat in the intestine and the storage of triglycerides in adipose tissue. By inhibiting DGAT1, compounds like this compound can reduce the synthesis and absorption of triglycerides, leading to beneficial metabolic effects.

Signaling Pathway of DGAT1 in Triglyceride Synthesis

DGAT1_Pathway Dietary Fats Dietary Fats Fatty Acids & Monoacylglycerol Fatty Acids & Monoacylglycerol Dietary Fats->Fatty Acids & Monoacylglycerol Digestion Intestinal Enterocyte Intestinal Enterocyte Fatty Acids & Monoacylglycerol->Intestinal Enterocyte Fatty Acyl-CoA Fatty Acyl-CoA Intestinal Enterocyte->Fatty Acyl-CoA Diacylglycerol (DAG) Diacylglycerol (DAG) Intestinal Enterocyte->Diacylglycerol (DAG) DGAT1 DGAT1 Fatty Acyl-CoA->DGAT1 Diacylglycerol (DAG)->DGAT1 Triglyceride (TG) Triglyceride (TG) Chylomicrons Chylomicrons Triglyceride (TG)->Chylomicrons Bloodstream Bloodstream Chylomicrons->Bloodstream Secretion This compound This compound This compound->DGAT1 Inhibition DGAT1->Triglyceride (TG) Catalysis

Caption: The signaling pathway of DGAT1 in triglyceride synthesis and its inhibition by this compound.

Comparative Performance of DGAT1 Inhibitors

The efficacy of this compound is best understood in comparison to other well-characterized DGAT1 inhibitors. The following tables summarize key performance data from various in vitro and in vivo metabolic assays.

In Vitro Potency and Selectivity

This table compares the half-maximal inhibitory concentration (IC50) of various DGAT1 inhibitors against DGAT1 and other related enzymes, highlighting their potency and selectivity.

CompoundDGAT1 IC50 (nM)Selectivity over DGAT2Reference
This compound 3 >2900-fold [1]
PF-0462011019>100-fold[2][3][4]
T-863Potent inhibitor (specific IC50 not provided)No inhibitory activity against human DGAT2 at up to 10 µM[5]
A-922500Potent and selective (specific IC50 not provided)-[6]
PradigastatPotent and selective (specific IC50 not provided)-[7][8][9][10]
In Vivo Efficacy in Rodent Models

The following table summarizes the in vivo effects of DGAT1 inhibitors on postprandial triglyceride levels in rodent models, a key indicator of their ability to block dietary fat absorption.

CompoundAnimal ModelDoseEffect on Postprandial TriglyceridesReference
This compound MiceNot specifiedReduced plasma TG levels in postprandial lipid excursion
PF-04620110Rats≥0.1 mg/kgReduction in plasma triglyceride levels following a lipid challenge[2][4]
T-863Mice10 mg/kgSignificantly delayed fat absorption[5]
A-922500Mice, Rats, Hamsters0.03, 0.3, 3 mg/kgDose-dependently attenuated the maximal postprandial rise in serum triglycerides[6]
H128db/db mice10 mg/kgAcutely inhibited intestinal triglyceride absorption[11]
PradigastatHumans20 mg, 40 mg41% and 70% reduction in fasting triglycerides, respectively[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to evaluate the performance of DGAT1 inhibitors.

In Vitro DGAT1 Inhibition Assay (Fluorescence-based)

This assay measures the activity of DGAT1 by detecting the release of Coenzyme A (CoA) during the synthesis of triglycerides.

Experimental Workflow for In Vitro DGAT1 Inhibition Assay

DGAT1_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection DGAT1-expressing microsomes DGAT1-expressing microsomes Incubate microsomes, substrates, and test compound Incubate microsomes, substrates, and test compound DGAT1-expressing microsomes->Incubate microsomes, substrates, and test compound Substrates (Oleoyl-CoA, 1,2-Dioleoyl-sn-glycerol) Substrates (Oleoyl-CoA, 1,2-Dioleoyl-sn-glycerol) Substrates (Oleoyl-CoA, 1,2-Dioleoyl-sn-glycerol)->Incubate microsomes, substrates, and test compound Test Compound (e.g., this compound) Test Compound (e.g., this compound) Test Compound (e.g., this compound)->Incubate microsomes, substrates, and test compound CPM (Thio-reactive probe) CPM (Thio-reactive probe) CoASH reacts with CPM CoASH reacts with CPM CPM (Thio-reactive probe)->CoASH reacts with CPM DGAT1 catalyzes TG synthesis, releasing CoASH DGAT1 catalyzes TG synthesis, releasing CoASH Incubate microsomes, substrates, and test compound->DGAT1 catalyzes TG synthesis, releasing CoASH DGAT1 catalyzes TG synthesis, releasing CoASH->CoASH reacts with CPM Measure fluorescence (Ex: 355 nm, Em: 460 nm) Measure fluorescence (Ex: 355 nm, Em: 460 nm) CoASH reacts with CPM->Measure fluorescence (Ex: 355 nm, Em: 460 nm) Calculate % inhibition Calculate % inhibition Measure fluorescence (Ex: 355 nm, Em: 460 nm)->Calculate % inhibition

Caption: Workflow for a fluorescence-based in vitro DGAT1 inhibition assay.

Protocol:

  • Prepare a reaction mixture containing DGAT1-expressing microsomes, the diacylglycerol substrate (e.g., 1,2-dioleoyl-sn-glycerol), and a thio-reactive fluorescent probe (e.g., 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin - CPM).

  • Add the test compound (e.g., this compound) at various concentrations.

  • Initiate the reaction by adding the acyl-CoA substrate (e.g., oleoyl-CoA).

  • Incubate the reaction at 37°C.

  • The DGAT1-mediated reaction releases Coenzyme A with a free sulfhydryl group (CoASH).

  • CoASH reacts with the CPM probe, producing a fluorescent product.

  • Measure the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

  • The level of fluorescence is proportional to DGAT1 activity. The inhibitory effect of the test compound is calculated relative to a vehicle control.[5]

In Vivo Postprandial Lipid Excursion Model

This model assesses the in vivo efficacy of a DGAT1 inhibitor in reducing the absorption of dietary fats.

Protocol:

  • Fast rodents (e.g., mice or rats) overnight to establish a baseline triglyceride level.

  • Administer the test compound (e.g., this compound) or vehicle orally.

  • After a set period (e.g., 1 hour), administer an oral bolus of a high-fat substance, such as corn oil.

  • Collect blood samples at various time points after the lipid challenge (e.g., 0, 1, 2, 4 hours).

  • Measure the plasma triglyceride concentrations in the collected samples.

  • A reduction in the postprandial rise in triglyceride levels in the compound-treated group compared to the vehicle-treated group indicates inhibition of fat absorption.[5][6][11]

Conclusion

This compound demonstrates high potency and selectivity for DGAT1 in in vitro assays.[1] Its performance in preclinical in vivo models is comparable to or exceeds that of other DGAT1 inhibitors, effectively reducing postprandial hypertriglyceridemia. The data presented in this guide underscore the potential of this compound as a therapeutic agent for metabolic disorders characterized by dyslipidemia. Further clinical investigations are warranted to fully elucidate its therapeutic profile in humans.

References

Independent Verification of GSK2973980A's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GSK2973980A, a potent and selective Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitor, with other alternatives. The information is supported by experimental data to facilitate informed decisions in metabolic disease research.

This compound has been identified as a highly potent and selective inhibitor of DGAT1, an enzyme crucial for the final step of triglyceride synthesis.[1] Developed by GlaxoSmithKline, this compound has demonstrated significant effects in preclinical models, including the reduction of postprandial plasma triglyceride levels and body weight in rodents.[2] However, a critical aspect for the scientific community is the independent verification of its mechanism of action. To date, published research on this compound appears to originate primarily from studies conducted by or in collaboration with its developer.[2][3][4] This guide, therefore, aims to present the available data on this compound and compare it with other well-characterized DGAT1 inhibitors, while clearly noting the absence of independent verification for this compound itself.

The DGAT1 Signaling Pathway and Point of Inhibition

The synthesis of triglycerides is a fundamental process in energy storage. DGAT1 catalyzes the final and committed step in this pathway, the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride (TAG). Inhibition of DGAT1 is a therapeutic strategy aimed at reducing triglyceride synthesis and absorption, thereby impacting metabolic parameters.

DGAT1_Pathway FA_CoA Fatty Acyl-CoA DGAT1 DGAT1 Enzyme FA_CoA->DGAT1 DAG Diacylglycerol (DAG) DAG->DGAT1 TAG Triglyceride (TAG) DGAT1->TAG Inhibitor This compound & Other DGAT1 Inhibitors Inhibitor->DGAT1

DGAT1 catalyzes the final step of triglyceride synthesis.

Comparative Efficacy of DGAT1 Inhibitors

The following table summarizes the in vitro potency of this compound and several other DGAT1 inhibitors. The data is compiled from various sources, and direct comparison should be made with caution as experimental conditions may vary between studies.

CompoundIC50 (nM)Selectivity over DGAT2Source
This compound 3 >2,900-fold
PF-0462011019>100-fold[5][6]
Pradigastat (LCQ908)57 - 157>10,000-fold (for IC50 of 57 nM)[7][8]
A-9225009 (human), 22 (mouse)Not specified[9]
T86315No inhibition of DGAT2 at 10 µM[9]

In Vivo Performance Comparison

This table outlines the effects of various DGAT1 inhibitors in preclinical in vivo models, primarily focusing on their impact on postprandial triglyceride levels.

CompoundAnimal ModelDosingKey FindingsSource
This compound MouseOralReduced plasma triglyceride levels in a postprandial lipid excursion model.[1][2]
PF-04620110RatOral (≥0.1 mg/kg)Dose-dependent reduction of plasma triglyceride levels following a lipid challenge.[6]
Pradigastat (LCQ908)Rat, Dog, MonkeyNot specifiedSuppressed postprandial triglyceride levels.
A-922500MouseOral (0.03, 0.3, 3 mg/kg)Dose-dependently attenuated the rise in serum triglycerides after a corn oil challenge.[10]
T863MouseOralSignificantly delayed fat absorption in an acute lipid challenge model.[11]

Experimental Protocols

Detailed methodologies are crucial for the independent verification and comparison of these compounds. Below are summaries of key experimental protocols used to characterize DGAT1 inhibitors.

Radiometric DGAT1 Enzyme Assay

This assay directly measures the enzymatic activity of DGAT1.

Radiometric_Assay Start Start: Prepare reaction mix Incubate Incubate microsomes (DGAT1 source) with [14C]oleoyl-CoA and diacylglycerol Start->Incubate Add_Inhibitor Add test compound (e.g., this compound) Incubate->Add_Inhibitor Reaction Incubate at 37°C Add_Inhibitor->Reaction Stop Stop reaction Reaction->Stop Extract Extract lipids Stop->Extract TLC Separate lipids by Thin Layer Chromatography (TLC) Extract->TLC Quantify Quantify radiolabeled triglycerides TLC->Quantify End End: Determine IC50 Quantify->End

Workflow for a radiometric DGAT1 enzyme assay.

Methodology:

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl2, and BSA.

  • Substrates: Add unlabeled diacylglycerol and radiolabeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA).

  • Enzyme Source: Use microsomes from cells or tissues expressing DGAT1.

  • Inhibitor Addition: Add varying concentrations of the test compound (e.g., this compound).

  • Incubation: Initiate the reaction and incubate at 37°C.

  • Lipid Extraction: Stop the reaction and extract the lipids using a solvent system like chloroform/methanol.

  • Separation: Separate the lipid species using thin-layer chromatography (TLC).

  • Quantification: Scrape the triglyceride band from the TLC plate and quantify the radioactivity using liquid scintillation counting to determine the extent of inhibition.[12]

Oral Lipid Tolerance Test (OLTT) in Mice

This in vivo model assesses the effect of a compound on the absorption of dietary fats.

OLTT_Workflow Start Start: Fast mice Dose Administer test compound (e.g., this compound) or vehicle orally Start->Dose Wait Wait for a defined period (e.g., 30-60 min) Dose->Wait Lipid_Challenge Administer a lipid bolus (e.g., corn oil) orally Wait->Lipid_Challenge Blood_Sample Collect blood samples at various time points (e.g., 0, 1, 2, 4 hours post-challenge) Lipid_Challenge->Blood_Sample Measure_TG Measure plasma triglyceride levels Blood_Sample->Measure_TG Analyze Analyze data (e.g., calculate AUC for triglyceride excursion) Measure_TG->Analyze End End: Compare treatment vs. vehicle Analyze->End

Workflow for an oral lipid tolerance test in mice.

Methodology:

  • Fasting: Mice are fasted for a specific period (e.g., 4-12 hours) to establish a baseline.[13]

  • Compound Administration: The test inhibitor or vehicle is administered orally.

  • Absorption Period: A waiting period allows for the absorption of the compound.

  • Lipid Challenge: A bolus of a lipid source, such as corn oil, is administered orally.[7][14]

  • Blood Sampling: Blood is collected at several time points post-lipid challenge.

  • Triglyceride Measurement: Plasma triglyceride levels are quantified for each time point.

  • Data Analysis: The area under the curve (AUC) for the triglyceride excursion is calculated and compared between the treated and vehicle groups to assess the inhibition of fat absorption.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular environment.

CETSA_Workflow Start Start: Treat cells with compound or vehicle Heat Heat cell lysates to a range of temperatures Start->Heat Separate Separate soluble and precipitated protein fractions (centrifugation) Heat->Separate Detect Detect the amount of soluble DGAT1 (e.g., Western Blot or Mass Spectrometry) Separate->Detect Analyze Analyze the thermal stability profile of DGAT1 Detect->Analyze End End: Compare profiles to confirm target engagement Analyze->End

Workflow for a Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Treatment: Intact cells are treated with the test compound or vehicle.

  • Heating: The cell lysates are heated to various temperatures, causing proteins to denature and precipitate.

  • Fractionation: The soluble protein fraction is separated from the precipitated fraction by centrifugation.

  • Detection: The amount of the target protein (DGAT1) remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.

  • Analysis: Ligand binding stabilizes the target protein, resulting in more of it remaining soluble at higher temperatures. This shift in the thermal denaturation curve confirms target engagement.

Conclusion

This compound is a potent and selective DGAT1 inhibitor based on data from its developers. Its high in vitro potency and demonstrated in vivo efficacy in rodent models make it a valuable research tool. However, the core requirement for independent verification of its mechanism of action remains unfulfilled in the publicly available scientific literature. For the broader scientific community to fully assess and build upon the potential of this compound, independent studies confirming its DGAT1 inhibitory activity and preclinical effects are essential. Researchers are encouraged to utilize the standardized protocols outlined in this guide to conduct such independent validations and to perform head-to-head comparisons with other DGAT1 inhibitors. This will ultimately provide a more complete and unbiased understanding of the therapeutic potential of this class of compounds.

References

Safety Operating Guide

Navigating the Safe Disposal of GSK2973980A: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like GSK2973980A are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, integrating specific compound data with general best practices for hazardous chemical waste management.

Core Safety and Hazard Information

This compound is a compound that requires careful handling due to its potential health and environmental effects. The primary hazards associated with this substance are detailed in its Safety Data Sheet (SDS).

According to the available safety data, this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. This necessitates stringent disposal protocols to prevent contamination of waterways and ecosystems.

Hazard ClassificationGHS CodeDescription
Acute Oral ToxicityH302Harmful if swallowed[1].
Acute Aquatic ToxicityH400Very toxic to aquatic life[1].
Chronic Aquatic ToxicityH410Very toxic to aquatic life with long lasting effects[1].

Step-by-Step Disposal Protocol

The fundamental principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.

  • Waste Identification and Segregation:

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical name, "this compound".

    • Keep this compound waste separate from other chemical waste streams to avoid incompatible mixtures.

  • Container Management:

    • Use containers that are in good condition, free from leaks or cracks, and compatible with the chemical.

    • Keep waste containers securely closed except when adding waste.

    • Store waste containers in a designated, well-ventilated secondary containment area.

  • Personal Protective Equipment (PPE):

    • When handling this compound waste, always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Disposal Procedure:

    • The primary disposal route for this compound is through an approved waste disposal plant[1].

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for hazardous waste.

    • Do not attempt to treat or neutralize the chemical waste in the lab unless you have a specific, validated protocol and the necessary safety equipment.

  • Decontamination of Labware:

    • Labware contaminated with this compound should be decontaminated or disposed of as hazardous waste.

    • For disposable labware, place it in a designated hazardous waste container.

    • For reusable glassware, triple-rinse with a suitable solvent capable of dissolving the compound. The rinsate must be collected and treated as hazardous waste.

Disposal Workflow

cluster_prep Preparation cluster_handling Handling & Storage cluster_disposal Disposal cluster_decon Decontamination identify Identify this compound Waste segregate Segregate from Other Waste identify->segregate label_container Label Container 'Hazardous Waste' segregate->label_container use_ppe Wear Appropriate PPE label_container->use_ppe store_securely Store in Secondary Containment use_ppe->store_securely contact_ehs Contact EHS for Pickup store_securely->contact_ehs approved_plant Dispose via Approved Waste Plant contact_ehs->approved_plant cont_labware Contaminated Labware dispose_hw Dispose as Hazardous Waste cont_labware->dispose_hw rinse Triple-Rinse Glassware cont_labware->rinse collect_rinsate Collect Rinsate as Hazardous Waste rinse->collect_rinsate collect_rinsate->contact_ehs

A flowchart outlining the proper disposal procedure for this compound.

Key Regulatory Considerations

The disposal of hazardous waste is regulated by federal, state, and local agencies. It is the responsibility of the waste generator to ensure compliance with all applicable regulations. This includes proper identification, labeling, and storage of hazardous waste. Always consult with your institution's EHS department for specific guidance and to ensure adherence to all legal requirements.

References

Essential Safety and Logistical Information for Handling GSK2973980A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for GSK2973980A.

Hazard Identification and Personal Protective Equipment

This compound is classified as an oral acute toxicant (Category 4) and is recognized as being very toxic to aquatic life with long-lasting effects[1]. Adherence to proper safety protocols is crucial to mitigate risks.

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shields.To protect eyes from splashes or dust.
Hand Protection Protective gloves.To prevent skin contact.
Skin and Body Protection Impervious clothing.To protect against skin exposure.
Respiratory Protection Suitable respirator.To be used in case of inadequate ventilation or when handling powders to avoid inhalation.

Engineering Controls

ControlSpecification
Ventilation Ensure adequate ventilation in the work area.
Safety Stations Provide an accessible safety shower and eyewash station.

Experimental Protocols: Safe Handling and Disposal

Handling Procedures:

  • Preparation: Before handling, ensure all required PPE is worn correctly. The work area should be clean and uncluttered.

  • Weighing and Transfer: When weighing or transferring the solid compound, perform these actions in a designated area with controlled ventilation, such as a chemical fume hood, to minimize dust generation.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • General Use: Avoid eating, drinking, or smoking in areas where this compound is handled[1]. Wash hands thoroughly after handling[1].

Accidental Release Measures:

In the event of a spill, it is important to act promptly and safely.

StepAction
1. Evacuation Evacuate personnel from the immediate area.
2. Ventilation Ensure the area is well-ventilated.
3. Containment For solutions, absorb with a finely-powdered liquid-binding material such as diatomite or universal binders[1]. For solids, carefully sweep up the material, avoiding dust generation.
4. Decontamination Decontaminate surfaces and equipment by scrubbing with alcohol[1].
5. Disposal Collect all contaminated materials in a sealed container for disposal as hazardous waste.

Disposal Plan:

All waste containing this compound, including contaminated materials from spills, must be treated as hazardous waste.

  • Waste Collection: Collect all this compound waste in a designated, labeled, and sealed container.

  • Disposal: Dispose of the contents and the container at an approved waste disposal plant in accordance with local, state, and federal regulations[1]. Do not release into the environment[1].

Visualizing Safe Handling and Disposal Workflows

To further clarify the procedural steps for safe handling and emergency response, the following diagrams illustrate the recommended workflows.

cluster_handling Safe Handling Workflow prep Preparation: - Don correct PPE - Prepare clean workspace weigh Weighing/Transfer: - Use fume hood - Minimize dust prep->weigh solution Solution Preparation: - Add solid to solvent slowly weigh->solution use General Use: - No eating/drinking/smoking - Wash hands after handling solution->use

Caption: Workflow for the safe handling of this compound.

cluster_disposal Disposal and Spill Response Workflow cluster_response Immediate Response spill Accidental Spill Occurs evacuate Evacuate Area spill->evacuate ventilate Ensure Ventilation evacuate->ventilate contain Contain Spill ventilate->contain decontaminate Decontaminate Surfaces and Equipment contain->decontaminate collect Collect Contaminated Waste decontaminate->collect dispose Dispose as Hazardous Waste collect->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.